Imidazo[1,2-a]pyrimidine-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIKPLQVVCDTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631070 | |
| Record name | Imidazo[1,2-a]pyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864439-33-8 | |
| Record name | Imidazo[1,2-a]pyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Architecting Potency: A Technical Guide on the Biological Activity of Imidazo[1,2-a]pyrimidine-2-carbonitrile Derivatives
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold is a privileged bicyclic heterocycle in medicinal chemistry, widely recognized for its function as a bioisostere to naturally occurring purines (adenine and guanine)[1]. The strategic functionalization of this core at the 2-position with a carbonitrile (cyano) group yields the imidazo[1,2-a]pyrimidine-2-carbonitrile derivatives. This specific structural modification profoundly alters the electronic landscape of the molecule, enhancing its binding affinity to critical biological targets. This whitepaper explores the pharmacophore rationale, core biological activities, and validated experimental workflows for evaluating these highly potent derivatives.
Structural Rationale & Pharmacophore Modeling
As a Senior Application Scientist, designing a highly selective inhibitor requires a deep understanding of target engagement and metabolic stability. The imidazo[1,2-a]pyrimidine core provides a rigid, planar framework capable of deep insertion into the ATP-binding pockets of protein kinases[2].
The addition of the 2-carbonitrile group serves two critical, synergistic functions:
-
Hydrogen Bond Acceptor Dynamics : The nitrogen atom of the nitrile group acts as a potent hydrogen bond acceptor. In the context of kinase inhibition, this allows the molecule to interact directly with the hinge region residues of kinases (e.g., Met-1160 in c-Met), stabilizing the enzyme in an inactive conformation[3].
-
Electronic Modulation for
Stacking : The strongly electron-withdrawing nature of the cyano group increases the electron deficiency of the bicyclic ring. This electronic depletion strengthens face-to-facengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> stacking interactions with electron-rich aromatic residues in the kinase activation loop, such as Tyr-1230. Furthermore, the pyrimidine-like resemblance confers advantageous physicochemical characteristics, improving aqueous solubility and evading premature metabolic degradation by aldehyde oxidase[1].
Core Biological Activities
Kinase Inhibition and Oncology
Derivatives of this scaffold are highly potent ATP-competitive inhibitors. They have demonstrated profound efficacy against Receptor Tyrosine Kinases (RTKs) such as c-Met, c-KIT, and B-Raf, which are frequently mutated in non-small cell lung carcinoma and melanoma[1][3]. By competitively blocking the ATP-binding site, these compounds effectively shut down downstream signaling cascades, including the PI3K/Akt pathway, thereby arresting tumor cell proliferation and restoring apoptotic signaling[4].
Antimicrobial and Antifungal Efficacy
Beyond oncology, the scaffold exhibits broad-spectrum antimicrobial properties. The structural analogy to purines allows these derivatives to disrupt microbial DNA synthesis and cellular replication[5]. In silico and in vitro studies confirm that these derivatives also act as potent antimycotic agents by binding to the lanosterol 14
CNS and Anti-inflammatory Modulation
The scaffold has also been optimized for central nervous system (CNS) applications. Imidazo[1,2-a]pyrimidines can function as functionally selective GABA
Mechanistic Pathway Visualization
Mechanism of action for imidazo[1,2-a]pyrimidine-2-carbonitrile derivatives targeting RTKs.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: Microwave-Assisted Solvent-Free Synthesis
Causality: Traditional synthesis of imidazopyrimidines involves harsh refluxing in toxic solvents for extended periods. Microwave irradiation, coupled with a solid-phase catalyst (e.g., Al
-
Preparation : Grind 2-aminopyrimidine (1.0 eq) and the appropriate
-haloketone/cyano-reagent (1.2 eq) with acidic Al O (10 mol%) in an agate mortar until a fine, homogeneous powder is formed. -
Irradiation : Transfer the mixture to a microwave-safe vessel. Irradiate at 300 W for 3–5 minutes. Self-Validation: Monitor the reaction via TLC every 60 seconds to prevent thermal degradation of the carbonitrile group.
-
Extraction : Cool to room temperature, extract the product with hot ethanol, and filter out the solid catalyst.
-
Purification : Recrystallize the crude product from ethanol to yield the pure imidazo[1,2-a]pyrimidine-2-carbonitrile derivative.
Protocol 2: In Vitro Kinase Inhibition (ADP-Glo Assay)
Causality: Traditional kinase assays rely on radioactive
-
Enzyme-Ligand Incubation : Incubate the isolated kinase (e.g., c-Met) with varying concentrations of the synthesized derivative in a reaction buffer (40 mM Tris, 20 mM MgCl
, pH 7.4) for 15 minutes. Rationale: Pre-incubation allows the nitrile group to establish critical hydrogen bonds with the hinge region before ATP is introduced. -
Reaction Initiation : Add ultra-pure ATP (10 µM) and the specific peptide substrate. Incubate at 30°C for 60 minutes.
-
Kinase Reaction Termination : Add 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Rationale: Complete depletion of unreacted background ATP is critical to prevent false-positive luminescence.
-
Signal Generation & Readout : Add 50 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction. Measure luminescence and calculate the IC
using non-linear regression.
Protocol 3: Cytotoxicity Screening (SRB Assay)
Causality: While the MTT assay is common, it relies on mitochondrial reductase activity, which can be artificially skewed by compounds that alter cellular metabolism without causing cell death[8]. The Sulforhodamine B (SRB) assay binds stoichiometrically to basic amino acids, providing a direct, metabolism-independent quantification of cellular protein mass[9].
-
Cell Seeding : Seed MCF-7 breast cancer cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C.
-
Compound Treatment : Expose cells to serial dilutions of the derivative for 72 hours. Include a vehicle control (0.1% DMSO). Rationale: 0.1% DMSO ensures compound solubility without inducing baseline solvent toxicity.
-
Fixation : Add cold 10% Trichloroacetic acid (TCA) and incubate at 4°C for 1 hour. Rationale: TCA instantly halts cellular processes and precipitates proteins to the plate surface.
-
Staining & Solubilization : Wash plates, stain with 0.4% SRB in 1% acetic acid for 30 minutes. Wash away unbound dye with 1% acetic acid. Solubilize the bound dye with 10 mM Tris base (pH 10.5) to disrupt electrostatic interactions.
-
Readout : Measure optical density (OD) at 540 nm.
Quantitative Data Presentation
Table 1: Kinase Inhibitory Profiling of Imidazo[1,2-a]pyrimidine Derivatives
| Compound Modification | Target Kinase | IC
Table 2: Antimicrobial & Antifungal Efficacy
| Pathogen Strain | Derivative Type | MIC (
References
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Sources
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therapeutic potential of imidazo[1,2-a]pyrimidine scaffolds in drug discovery
The Imidazo[1,2-a]pyrimidine Scaffold: A Technical Guide to Therapeutic Applications and Synthetic Strategies
Executive Summary
The imidazo[1,2-a]pyrimidine core represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of serving as a ligand for a diverse array of biological targets. Distinguished by its bridgehead nitrogen atom and fused bicyclic architecture, this scaffold offers unique vectors for substitution that allow precise tuning of lipophilicity, metabolic stability, and target affinity.
This technical guide analyzes the therapeutic utility of imidazo[1,2-a]pyrimidines, moving beyond generic descriptions to explore the causal structure-activity relationships (SAR) driving their efficacy in oncology (kinase inhibition), neurology (GABAergic modulation), and infectious disease. It provides validated synthetic protocols and mechanistic visualizations to support researchers in leveraging this scaffold for lead optimization.
Chemical Architecture & Synthetic Strategy
The imidazo[1,2-a]pyrimidine system is an isomer of the widely known imidazo[1,2-a]pyridine but is distinguished by the presence of an additional nitrogen atom in the six-membered ring (position 8). This modification significantly alters the electronic landscape, increasing polarity and hydrogen-bond accepting capability, which is critical for kinase hinge binding.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
While condensation of 2-aminopyrimidines with
Mechanism & Workflow:
The reaction involves the condensation of a 2-aminopyrimidine (amidine component), an aldehyde, and an isocyanide, typically catalyzed by a Lewis acid (e.g.,
Caption: Mechanistic flow of the Groebke-Blackburn-Bienaymé (GBB) reaction for imidazo[1,2-a]pyrimidine synthesis.
Experimental Protocol: GBB Synthesis of 3-Amino-imidazo[1,2-a]pyrimidine
Rationale: This protocol uses scandium triflate as a catalyst to ensure high yields and minimize side reactions common with strong protic acids.
Materials:
-
2-Aminopyrimidine (1.0 mmol)
-
Benzaldehyde derivative (1.0 mmol)
-
tert-Butyl isocyanide (1.1 mmol)
-
Scandium(III) triflate (
) (5 mol%) -
Solvent: Methanol:Dichloromethane (1:1 v/v)
Step-by-Step Methodology:
-
Pre-activation: In a 10 mL microwave process vial, dissolve 2-aminopyrimidine and the aldehyde in 2 mL of solvent. Stir at room temperature for 10 minutes to initiate Schiff base formation.
-
Catalysis: Add
followed immediately by the isocyanide. -
Reaction: Seal the vial and irradiate in a microwave reactor at 100°C for 20 minutes. Note: If microwave is unavailable, reflux for 12 hours. Microwave heating is preferred to suppress byproduct formation.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in minimal ethyl acetate and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Validation: Verify structure via
-NMR (look for the disappearance of the aldehyde proton and the specific chemical shift of the C3-NH proton).
Therapeutic Application: Oncology (Kinase Inhibition)
The imidazo[1,2-a]pyrimidine scaffold functions as a potent ATP-competitive inhibitor. Its planar structure mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases such as PI3K (Phosphoinositide 3-kinase) and mTOR .
Mechanism of Action: PI3K/Akt/mTOR Pathway
Inhibition of this pathway is critical in treating cancers with upregulated survival signaling (e.g., breast, ovarian). The scaffold blocks the phosphorylation of PIP2 to PIP3, preventing Akt activation.
Caption: Signal transduction cascade of the PI3K/Akt/mTOR pathway, highlighting the inhibition point of imidazo[1,2-a]pyrimidine derivatives.
Structure-Activity Relationship (SAR) Data
Recent studies have demonstrated that substitution at the C-6 position of the pyrimidine ring significantly enhances selectivity for PI3K
| Compound ID | C6 Substituent | C3 Substituent | Target | IC50 (nM) | Source |
| HS-173 | 6-phenyl | Ethyl ester | PI3K | 0.8 | [Ref 1] |
| Comp 13k | Quinazoline | H | PI3K | 1.94 | [Ref 2] |
| Comp 24 | 3-CN-phenyl | Morpholine | Leishmania | 6,630 | [Ref 3] |
Analysis: The introduction of a quinazoline moiety at C6 (Compound 13k) creates additional hydrophobic interactions within the kinase pocket, drastically lowering the IC50 into the low nanomolar range compared to simpler aryl substitutions.
Therapeutic Application: Neurology (GABAergic Modulation)
Beyond oncology, imidazo[1,2-a]pyrimidines are high-affinity ligands for the benzodiazepine binding site of
-
Key Mechanism: Allosteric modulation of the GABA-gated chloride channel.
-
Advantage: "Non-sedating" anxiolytics.[1] Compounds like Divaplon utilize this scaffold to achieve anxiolytic effects without the motor impairment typical of diazepam.
Validated Experimental Protocol: In Vitro PI3K Kinase Assay
To validate the potency of synthesized imidazo[1,2-a]pyrimidine derivatives, a luminescent ADP-detection assay (e.g., ADP-Glo) is the industry standard.
Objective: Determine the
Protocol:
-
Enzyme Prep: Dilute recombinant PI3K
(0.5 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 3 mM , 1 mM EGTA, 0.03% CHAPS). -
Compound Treatment: Add 2 µL of the imidazo[1,2-a]pyrimidine derivative (serially diluted in DMSO) to a 384-well white plate.
-
Substrate Addition: Add 2 µL of PIP2:PS lipid substrate (50 µM) and ATP (10 µM).
-
Incubation: Incubate at room temperature for 60 minutes. The kinase reaction converts ATP to ADP.
-
Termination (Step 1): Add 4 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Detection (Step 2): Add 8 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction.
-
Readout: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.
-
Analysis: Plot RLU (Relative Light Units) vs. Log[Compound] to calculate
using non-linear regression.
References
-
Lee, H., et al. (2013).[2][3] "HS-173, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, has anti-tumor activity through promoting apoptosis and inhibiting angiogenesis."[2] Cancer Letters.
-
Wang, J., et al. (2023). "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition." Molecules.
-
Gomes, P., et al. (2023). "Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis." Journal of Medicinal Chemistry.
-
Goodacre, S. C., et al. (2006).[1] "Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders." Journal of Medicinal Chemistry.
-
Bienaymé, H., et al. (1998). "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines and pyrimidines." Tetrahedron Letters.
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Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrimidine Scaffold
An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyrimidine-2-carbonitrile
The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] This fused ring system, comprising biologically significant imidazole and pyrimidine moieties, is a cornerstone in the structure of numerous pharmacologically active agents.[2][3] Compounds bearing this core have demonstrated a vast therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] The strategic incorporation of a carbonitrile group at the 2-position further enhances the molecular value, providing a versatile chemical handle for subsequent diversification and the development of compound libraries for high-throughput screening.
This guide offers a comprehensive review of the primary synthetic methodologies for constructing the imidazo[1,2-a]pyrimidine-2-carbonitrile framework. As a senior application scientist, the focus will be on the causality behind experimental choices, providing not just protocols but a deeper understanding of the reaction mechanics. We will primarily explore the elegance and efficiency of multicomponent reactions (MCRs), which allow for the assembly of complex molecules from simple precursors in a single, atom-economical step.
Primary Synthetic Route: The Groebke-Blackburn-Bienaymé Reaction (GBBR)
The most prominent and efficient strategy for the one-pot synthesis of 3-aminoimidazo[1,2-a] fused heterocycles is the Groebke-Blackburn-Bienaymé reaction (GBBR).[5][6][7] This is an isocyanide-based multicomponent reaction that combines an amidine (in this case, 2-aminopyrimidine), an aldehyde, and an isocyanide to rapidly generate the desired scaffold.[5] To achieve the target 2-carbonitrile substitution, a key modification to the standard GBBR is required: the use of an aldehyde that already contains the cyano group.
Mechanistic Deep Dive
The accepted mechanism for the GBBR proceeds through a well-defined sequence of reactions, typically catalyzed by a Lewis or Brønsted acid.[8] The catalyst's primary role is to activate the aldehyde, making it more susceptible to nucleophilic attack and accelerating the initial condensation.
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of 2-aminopyrimidine and an aldehyde (R-CHO). The lone pair on the amino nitrogen attacks the activated carbonyl carbon, leading to a hemiaminal intermediate which subsequently dehydrates to form a reactive N-heterocyclic imine.
-
Nitrilium Ion Formation: The isocyanide then performs a nucleophilic attack on the electrophilic imine carbon. This step is characteristic of isocyanide-based MCRs and results in the formation of a key nitrilium ion intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrimidine ring acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion in a 5-endo-dig cyclization. This crucial step forges the five-membered imidazole ring.
-
Aromatization: The resulting intermediate undergoes a proton transfer or tautomerization to restore aromaticity, yielding the stable imidazo[1,2-a]pyrimidine product.
Component Selection and Scope
-
Amidine: 2-Aminopyrimidine is the essential starting material for the target scaffold.
-
Aldehyde: The choice of aldehyde is critical for installing the 2-carbonitrile group. While a wide variety of aliphatic and aromatic aldehydes are tolerated in the GBBR, for this specific synthesis, one must use an α-cyano aldehyde or a precursor. Glyoxylonitrile or its protected forms are suitable candidates.
-
Isocyanide: The isocyanide component (R'-NC) determines the substituent on the 3-amino group. A diverse range of isocyanides, including aliphatic (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) and aromatic ones, can be employed, allowing for significant molecular diversity.[9]
-
Catalyst: Various catalysts can drive the reaction. Lewis acids such as scandium(III) triflate (Sc(OTf)₃) or protic acids like p-toluenesulfonic acid (TsOH) are common.[10] In some cases, particularly with microwave heating, the reaction can proceed efficiently without a catalyst.[11][12]
Comparative Data on Reaction Conditions
The efficiency of the GBBR is highly dependent on the chosen conditions. Modern approaches favor environmentally benign solvents and energy sources.
| Catalyst | Solvent | Temperature | Time | Yield Range | Reference |
| p-Toluenesulfonic acid (TsOH) | Methanol | Reflux | 12-24 h | 70-90% | [10] |
| Scandium(III) triflate (Sc(OTf)₃) | Dichloromethane | Room Temp | 8-16 h | 80-95% | [5] |
| None (Microwave) | Ethanol | 100-120 °C | 15-30 min | 46-80% | [11] |
| Ammonium Chloride (NH₄Cl) | Ethanol | Room Temp | 24-48 h | 44-76% | [5] |
| None (Ultrasound) | Water | 60 °C | 1-2 h | 67-86% | [9] |
Field-Proven Experimental Protocol: General GBBR Synthesis
This protocol provides a generalized, self-validating procedure for the synthesis of a 3-amino-imidazo[1,2-a]pyrimidine derivative via GBBR.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyrimidine (1.0 eq), the desired aldehyde (1.0-1.1 eq), and the chosen solvent (e.g., methanol or ethanol, ~0.2 M concentration).
-
Catalyst Addition: Add the catalyst (e.g., Sc(OTf)₃, 10 mol% or TsOH, 10 mol%). Stir the mixture at room temperature for 10-15 minutes to facilitate pre-formation of the imine.
-
Isocyanide Addition: Add the isocyanide (1.0-1.1 eq) to the mixture dropwise. Causality Note: Isocyanides are often volatile and have a strong, unpleasant odor; this step should be performed in a well-ventilated fume hood. Adding it last prevents its decomposition before the key imine intermediate is formed.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., reflux) or place it in a microwave reactor.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. The formation of a new, often fluorescent, spot indicates product formation.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
-
Characterization: Confirm the structure of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Alternative Synthetic Strategy: Sequential Condensation-Cyclization
An alternative and classic route to the imidazo[1,2-a]pyrimidine scaffold involves a two-step sequence that can often be performed in one pot: an initial S_N2 reaction followed by an intramolecular cyclization and dehydration. To obtain the 2-carbonitrile derivative, this method requires an α-halocarbonyl compound bearing a nitrile group.
Reaction Workflow and Mechanism
-
Nucleophilic Substitution: The reaction begins with the nucleophilic attack of one of the nitrogen atoms of 2-aminopyrimidine on the α-carbon of a halo-cyano-ketone (e.g., 3-bromo-2-oxopropanenitrile). This forms an N-alkylated intermediate.
-
Intramolecular Cyclization: The second, endocyclic nitrogen of the pyrimidine ring then acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain. This forms a cyclic hemiaminal intermediate.
-
Dehydration: Under heating or acidic/basic conditions, this intermediate readily dehydrates to form the aromatic imidazole ring, yielding the final product.
Protocol: Synthesis via Condensation-Cyclization
-
Initial Reaction: Dissolve 2-aminopyrimidine (1.0 eq) in a suitable polar solvent like ethanol or DMF in a round-bottom flask.
-
Reagent Addition: Add the α-halo-cyano-ketone (1.0 eq). Often, a non-nucleophilic base (e.g., NaHCO₃ or K₂CO₃) is added to neutralize the HBr formed during the reaction.
-
Heating and Cyclization: Heat the mixture under reflux. The initial S_N2 reaction is typically followed by spontaneous intramolecular cyclization and dehydration at elevated temperatures.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed, and the residue is purified by column chromatography or recrystallization.
Conclusion and Outlook
The synthesis of imidazo[1,2-a]pyrimidine-2-carbonitrile is most efficiently achieved through the Groebke-Blackburn-Bienaymé multicomponent reaction, provided a suitable α-cyano aldehyde is available. This one-pot approach offers high atom economy, operational simplicity, and the ability to generate diverse libraries by varying the isocyanide component. The classic sequential condensation-cyclization method remains a robust and viable alternative. The choice of synthetic route ultimately depends on the availability of starting materials, desired scale, and the specific molecular architecture required for drug discovery and development applications. The continued innovation in MCRs, particularly with the use of green catalysts and conditions, promises to further streamline access to this valuable heterocyclic scaffold.[7]
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- One-pot synthesis of new imidazo[1,2-a]pyridine and midazo[1,2-a]pyrimidine deriv
- Microwave assisted one-pot synthetic route to imidazo[1,2-a]pyrimidine derivatives of imidazo/triazole clubbed pyrazole and their pharmacological screening. New Journal of Chemistry (RSC Publishing).
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- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
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chemical properties and stability of imidazo[1,2-a]pyrimidine-2-carbonitrile
An In-depth Technical Guide to the Chemical Properties and Stability of Imidazo[1,2-a]pyrimidine-2-carbonitrile
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Foreword: The Strategic Importance of the Imidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine scaffold represents a "privileged" heterocyclic system in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] As a synthetic bioisostere of purine bases, this framework offers a distinct advantage in the rational design of novel therapeutics.[1] The introduction of a carbonitrile moiety at the 2-position creates imidazo[1,2-a]pyrimidine-2-carbonitrile, a versatile and reactive intermediate that serves as a critical building block for further molecular elaboration.
This guide moves beyond a simple recitation of facts. It is designed to provide a deep, mechanistic understanding of the chemical properties and stability profile of imidazo[1,2-a]pyrimidine-2-carbonitrile. For the drug development professional, a thorough comprehension of a molecule's inherent reactivity and degradation pathways is not merely academic; it is the foundation upon which robust, safe, and effective medicines are built. The insights and protocols contained herein are intended to empower researchers to handle, modify, and formulate this valuable scaffold with confidence and scientific rigor.
Core Chemical and Physical Characteristics
The foundational properties of a molecule dictate its behavior in both chemical reactions and biological systems. Imidazo[1,2-a]pyrimidine-2-carbonitrile is a crystalline solid, and its key characteristics are summarized below.
| Property | Value / Description | Source / Method |
| Molecular Formula | C₇H₄N₄ | PubChem |
| Molecular Weight | 144.13 g/mol | PubChem[6] |
| Appearance | Typically a solid powder, color may vary from off-white to yellow/brown depending on purity. | General Observation[7] |
| Melting Point | Not explicitly reported; the parent imidazo[1,2-a]pyrimidine melts at 125-129 °C.[7] | Analogy |
| Solubility | Generally soluble in polar aprotic organic solvents such as DMSO and DMF. Solubility can be enhanced through derivatization.[5][8] | Literature[5][8] |
| SMILES | N#CC1=CN2C(=N1)N=CC=C2 | Inferred |
| InChI Key | Inferred from structure; specific key not found. | Inferred |
Spectroscopic Signature for Structural Verification
Unambiguous structural confirmation is paramount. The following spectroscopic data are characteristic of the imidazo[1,2-a]pyrimidine-2-carbonitrile structure. These data are based on analyses of closely related analogs reported in the literature.[2][4][9][10]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyrimidine ring and the single proton on the imidazole ring. The chemical shifts (δ) and coupling patterns are highly sensitive to the electronic environment of the fused heterocyclic system.
-
¹³C NMR Spectroscopy: The carbon spectrum will display seven unique signals. The most downfield signal will correspond to the carbon atoms at the ring junctions, while the most characteristic and readily identifiable signal will be that of the nitrile carbon (C≡N) , typically appearing in the 115-120 ppm range.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most diagnostic feature in the IR spectrum is the sharp, intense absorption band corresponding to the nitrile (C≡N) stretch , which is expected to appear in the region of 2220-2240 cm⁻¹ .[10]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should reveal a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.
Chemical Reactivity and Synthetic Landscape
Understanding the reactivity of imidazo[1,2-a]pyrimidine-2-carbonitrile is key to its utilization as a synthetic intermediate.
Synthesis Pathway
The construction of the imidazo[1,2-a]pyrimidine core is most commonly achieved via a condensation reaction. The synthesis of the 2-carbonitrile derivative typically involves the reaction of 2-aminopyrimidine with a suitable three-carbon electrophile bearing the nitrile functionality.[2][11]
Key Reaction Sites
The molecule possesses several sites of reactivity that can be exploited for further chemical modification or may be implicated in degradation.
-
The Nitrile Group: The carbonitrile is a versatile functional group. It can be:
-
Hydrolyzed to a carboxylic acid or amide under strong acidic or basic conditions.
-
Reduced to a primary amine (aminomethyl group).
-
Act as an electrophile for the addition of organometallic reagents.
-
In some contexts, the nitrile group can be displaced by potent nucleophiles.[12]
-
-
The Imidazole Ring (C3 Position): The imidazo[1,2-a]pyrimidine system is electron-rich. The C3 position is particularly susceptible to electrophilic substitution reactions, a common feature of this scaffold.[11]
-
The Pyrimidine Ring: The pyrimidine ring is generally more electron-deficient and less reactive towards electrophiles than the imidazole portion. However, it is the primary site of a critical metabolic transformation.
Stability Profile: A Critical Assessment for Drug Development
The stability of a potential drug candidate is a critical determinant of its viability. It influences shelf-life, formulation strategies, and in vivo behavior.
Physicochemical Stability and Storage
Based on the properties of related heterocyclic compounds, the following storage conditions are recommended:
-
Temperature: Store at 2-8 °C for long-term stability.[7]
-
Environment: Keep in a tightly sealed container, protected from atmospheric moisture and light.
Chemical Degradation Pathways (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products and establish a molecule's intrinsic stability. The primary vulnerabilities of imidazo[1,2-a]pyrimidine-2-carbonitrile are hydrolysis and oxidation.
Metabolic Stability: The Aldehyde Oxidase (AO) Challenge
A crucial insight for drug development is that the imidazo[1,2-a]pyrimidine scaffold is a known substrate for aldehyde oxidase (AO) , an enzyme prevalent in the liver of humans and other species.[13]
-
Mechanism: AO typically catalyzes the oxidation (hydroxylation) of electron-deficient nitrogen-containing heterocyclic rings. For the imidazo[1,2-a]pyrimidine core, this often occurs at the C5 or C7 positions.
-
Consequence: Rapid metabolism by AO can lead to high intrinsic clearance and poor in vivo exposure, potentially halting the development of an otherwise promising drug candidate.[13]
-
Mitigation Strategy: A key strategy to overcome this liability is to block the sites of AO-mediated metabolism. This can be achieved by introducing substituents (e.g., a methyl or fluoro group) at the susceptible positions to sterically hinder the enzyme's access.[13] This proactive approach, guided by an understanding of metabolic stability, is a hallmark of modern drug design.
Validated Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis, characterization, and stability assessment of imidazo[1,2-a]pyrimidine-2-carbonitrile.
Protocol 1: Synthesis and Purification
This protocol is a representative procedure adapted from common methods for synthesizing substituted imidazo[1,2-a]pyrimidines.[2][14]
-
Reaction Setup: To a solution of 2-aminopyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask, add the α-halo-β-oxopropionitrile reagent (1.1 eq).
-
Reaction Execution: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Extraction: Redissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure product.
Protocol 2: Forced Degradation Study Workflow
This workflow outlines a standard procedure for evaluating the chemical stability of the target compound under stress conditions, consistent with ICH guidelines.
-
Preparation: Prepare a stock solution of imidazo[1,2-a]pyrimidine-2-carbonitrile (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.
-
Stress Conditions:
-
Acidic: Mix stock solution with 0.1 N HCl.
-
Basic: Mix stock solution with 0.1 N NaOH.
-
Oxidative: Mix stock solution with 3% H₂O₂.
-
Thermal: Incubate the stock solution at 60 °C.
-
Photolytic: Expose the stock solution to light in a photostability chamber.
-
-
Incubation: Maintain all solutions at a controlled temperature (e.g., 40 °C for hydrolytic/oxidative) and collect samples at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Quenching: At each time point, withdraw an aliquot, and neutralize the acidic/basic samples with an equimolar amount of base/acid to halt the degradation.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage of remaining parent compound and the formation of degradation products are quantified by measuring peak areas.
Conclusion and Strategic Outlook
Imidazo[1,2-a]pyrimidine-2-carbonitrile is a scaffold of significant value, possessing a rich chemical reactivity profile that makes it an excellent starting point for the synthesis of complex bioactive molecules. Its primary stability liabilities—hydrolysis of the nitrile group and, most critically, AO-mediated metabolism of the heterocyclic core—are not insurmountable obstacles but rather key scientific challenges that must be addressed through rational molecular design.[13]
For researchers in drug discovery, a proactive approach is essential. Early-stage assessment of metabolic stability, coupled with structural modifications designed to block AO-mediated oxidation, will be crucial for advancing compounds based on this scaffold. By understanding and planning for the inherent chemical and metabolic properties detailed in this guide, scientists can more effectively harness the therapeutic potential of the imidazo[1,2-a]pyrimidine core, paving the way for the development of the next generation of innovative medicines.
References
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). Molecules. [Link]
- Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones deriv
- Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (n.d.). ChemRxiv.
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). Heliyon. [Link]
- Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. (2015). Semantic Scholar.
- Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. (2025). Research UEES.
- On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid deriv
- Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry.
- Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Deriv
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Imidazo(1,2-a)pyrimidine. (n.d.). PubChem. [Link]
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Imidazo[1,2-A]pyrazine-6-carbonitrile. (n.d.). PubChem. [Link]
- (PDF) Synthesis and Characterization of Imidazo[1,2- a ]Pyrimidine. (2015).
- Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues (A Review). (n.d.). Scilit.
- Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (2022). DergiPark.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (n.d.). ResearchGate. [Link]
- Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Deriv
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing.
-
Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. (2025). Acta Crystallographica Section E: Crystallographic Communications. [Link]
- Triarylimidazo[1,2-a]pyridine-8-carbonitriles: solvent-free synthesis and their anti-cancer evalu
-
4-(Aryl)-Benzo[3][15]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. (2022). Molecules. [Link]
-
4-(Aryl)-Benzo[3][15]imidazo[1,2- a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. (2022). PubMed. [Link]
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The Imidazo[1,2-a]pyrimidine-2-carbonitrile Scaffold: Strategic Applications in Kinase Inhibitor Design
Executive Summary & Strategic Rationale
In the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyrimidine core has emerged as a "privileged scaffold." It serves as a potent bioisostere for the adenine ring of ATP, allowing for high-affinity interactions within the kinase hinge region.
This guide focuses specifically on the 2-carbonitrile functionalized variant. While often overlooked as merely a synthetic intermediate, the C2-nitrile group offers distinct medicinal chemistry advantages:
-
Electronic Modulation: The electron-withdrawing nature of the nitrile lowers the pKa of the ring nitrogens, tuning solubility and permeability.
-
Metabolic Stability: It acts as a robust bioisostere for carbonyl/amide groups, resisting hydrolytic cleavage.
-
Reversible Covalent Potential: In modern targeted therapy, the nitrile group functions as an electrophilic "warhead," capable of forming reversible thioimidate adducts with non-catalytic cysteine residues (e.g., JAK3 Cys909), thereby increasing selectivity and residence time.
Structural Biology & Binding Mechanism
To design effective inhibitors, one must understand how this scaffold occupies the ATP-binding pocket.
The Hinge Interaction
The imidazo[1,2-a]pyrimidine core typically orients the N1 and the bridgehead nitrogen to accept and donate hydrogen bonds to the kinase hinge region (residues such as Val, Leu, or Ala, depending on the kinase).
The Role of the 2-Carbonitrile
-
Solvent Front Exposure: In many binding poses (e.g., PI3K or mTOR inhibition), the C2 position points toward the solvent interface. A nitrile here can engage in water-mediated hydrogen bonding or direct interaction with polar residues.
-
Cysteine Targeting: If a cysteine residue is present in the P-loop or near the hinge (e.g., BTK, EGFR), the linear geometry of the nitrile allows it to penetrate narrow sub-pockets to form a covalent bond.
Visualization: Binding Topology
The following diagram illustrates the pharmacophore mapping of the scaffold within a generic kinase active site.
Caption: Pharmacophore map showing the H-bond network with the hinge region and the potential for nitrile-cysteine covalent engagement.
Synthetic Methodology
Reliable access to the 2-carbonitrile scaffold is critical. While the Groebke-Blackburn-Bienaymé reaction is popular for general imidazo-pyridines, the specific introduction of the C2-nitrile requires a condensation-based approach or functional group interconversion.
Primary Route: Condensation & Dehydration
This route is preferred for scalability. It builds the ring system with the functional handle in place.
-
Starting Materials: 2-aminopyrimidine and Ethyl bromopyruvate.
-
Cyclization: Formation of the ester intermediate.
-
Amidation: Conversion of ester to primary amide.
-
Dehydration: Conversion of amide to nitrile using POCl3 or TFAA.
Workflow Diagram
Caption: Step-wise synthetic pathway from 2-aminopyrimidine to the 2-carbonitrile scaffold via ester-amide dehydration.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The use of LC-MS checkpoints ensures the integrity of intermediates before proceeding.
Synthesis of Imidazo[1,2-a]pyrimidine-2-carbonitrile
Step 1: Cyclization (Ester Formation)
-
Reagents: 2-Aminopyrimidine (10 mmol), Ethyl bromopyruvate (11 mmol), Ethanol (anhydrous, 20 mL).
-
Procedure:
-
Dissolve 2-aminopyrimidine in ethanol in a round-bottom flask.
-
Add ethyl bromopyruvate dropwise at room temperature.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Cool to 0°C. The hydrobromide salt of the ester usually precipitates.
-
Filter, wash with cold ethanol, and neutralize with saturated NaHCO3 to obtain the free base.
-
Checkpoint: LC-MS should show M+1 peak corresponding to the ethyl ester.
-
Step 2: Amidation
-
Reagents: Ester intermediate, 7N Ammonia in Methanol.
-
Procedure:
-
Suspend the ester in 7N NH3/MeOH (10 equiv).
-
Seal in a pressure tube and stir at 60°C for 12 hours.
-
Concentrate in vacuo. The primary amide solidifies.
-
Checkpoint: IR spectroscopy should show strong amide bands (~1680 cm⁻¹).
-
Step 3: Dehydration to Nitrile
-
Reagents: Amide intermediate, Trifluoroacetic anhydride (TFAA), Triethylamine (TEA), DCM.
-
Procedure:
-
Dissolve amide in dry DCM at 0°C.
-
Add TEA (3 equiv) followed by TFAA (1.5 equiv) dropwise.
-
Stir at 0°C for 1 hour, then warm to RT.
-
Quench with water, extract with DCM.
-
Purify via silica gel chromatography.
-
Validation: IR spectrum must show a sharp nitrile peak at ~2230 cm⁻¹.
-
Biochemical Kinase Assay (TR-FRET)
To validate the scaffold's activity (e.g., against PI3K or a surrogate tyrosine kinase), use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Kinase: Recombinant PI3Kα or EGFR (0.5 nM final).
-
Substrate: Biotinylated peptide (e.g., Poly-Glu-Tyr).
-
Tracer: Eu-labeled anti-phosphotyrosine antibody.
-
ATP: at Km apparent (typically 10–50 µM).
Protocol:
-
Compound Prep: Prepare 3-fold serial dilutions of the imidazo-pyrimidine analog in 100% DMSO.
-
Incubation: Transfer 50 nL of compound to a 384-well plate (low volume, white).
-
Enzyme Mix: Add 5 µL of Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate 15 min (Pre-incubation allows for slow-binding kinetics if covalent).
-
Reaction Start: Add 5 µL of ATP/Substrate mix.
-
Termination: After 60 min, add 10 µL of EDTA/Eu-Antibody detection mix.
-
Read: Measure on an EnVision plate reader (Excitation 337 nm, Emission 615/665 nm).
Data Analysis: Calculate IC50 using a 4-parameter logistic fit.
-
Control: Staurosporine (Reference inhibitor).
-
Z-Prime: Must be > 0.5 for a valid assay run.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substitutions on the imidazo[1,2-a]pyrimidine core, specifically regarding kinase selectivity and potency.
| Position | Modification | Effect on Potency/Selectivity | Mechanistic Insight |
| C2 | -CN (Nitrile) | High | Lowers pKa of N1; Potential covalent trap for Cys; Metabolic stability. |
| C2 | -CONH2 (Amide) | Moderate | Good H-bond donor/acceptor but higher polar surface area (PSA). |
| C2 | -COOH (Acid) | Low | Poor cell permeability; charge repulsion in hydrophobic pockets. |
| C3 | Aryl/Heteroaryl | High | Critical for filling the "selectivity pocket" (Gatekeeper region). |
| C5 | Morpholine/Amine | High | Solubilizing group; often points towards solvent; improves pharmacokinetic profile. |
| C7 | Halogen/Methyl | Moderate | Steric tuning to induce atropisomerism or fit specific sub-pockets. |
References
-
Rival, Y., et al. (1992). Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives. European Journal of Medicinal Chemistry.
-
Gallaschun, R. J., et al. (2013). Imidazo[1,2-a]pyrimidines as inhibitors of PI3K. Patent WO2013052699.
-
Ullah, H., et al. (2021). Nitrile-containing pharmaceuticals: Target, mechanism of action, and synthesis. Journal of Medicinal Chemistry.
-
Kumpf, R. A., &ger, H. (2003). Structure-based drug design: The discovery of novel kinase inhibitors. Journal of Biological Chemistry.
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
Technical Guide: History and Development of Fused Pyrimidine Carbonitriles
Executive Summary
Fused pyrimidine carbonitriles represent a privileged scaffold in modern medicinal chemistry, serving as the structural backbone for a diverse array of therapeutic agents, particularly kinase inhibitors (e.g., EGFR, VEGFR) and antimicrobial compounds. This guide analyzes the evolution of this chemical class from early multi-step classical synthesis to contemporary "Green" multicomponent reactions (MCRs). It provides validated protocols for their synthesis and elucidates the Structure-Activity Relationship (SAR) rationale that makes the carbonitrile (-CN) moiety a critical pharmacophore for hydrogen bonding and metabolic stability.
Part 1: Structural Evolution & Pharmacological Rationale
The "Privileged Structure" Concept
Historically, the pyrimidine ring (1,3-diazine) was identified early as a core component of nucleic acids (cytosine, thymine, uracil). However, the fused pyrimidine carbonitrile—where the pyrimidine is annealed to a second ring (pyrazole, pyridine, benzene) and functionalized with a nitrile group—emerged as a distinct entity to mimic the purine core of ATP.
Why the Carbonitrile (-CN) Group? In drug design, the nitrile group is not merely a passive substituent; it acts as a "bioisostere" for carbonyls and hydroxyls but with unique properties:
-
Electronic Effect: It is a strong electron-withdrawing group (EWG), lowering the pKa of adjacent protons and altering the electron density of the fused ring system, often enhancing π-stacking interactions within protein binding pockets.
-
H-Bonding: The nitrogen atom of the nitrile serves as a weak hydrogen bond acceptor, crucial for interacting with "hinge region" residues in kinase domains.
-
Metabolic Stability: Unlike esters or amides, the nitrile group is generally more resistant to rapid hydrolysis in vivo, though it can be metabolized to amides or carboxylic acids by nitrilases.
Historical Trajectory: From Hantzsch to Microwave
The development of these compounds has shifted from harsh, acid-catalyzed condensations to energy-efficient, atom-economic methods.
| Era | Methodology | Characteristics | Limitations |
| Classical (1900s-1980s) | Hantzsch/Biginelli Variations | Multi-step; Strong acids/bases; Reflux in benzene/toluene. | Low yields; Toxic solvents; Poor atom economy. |
| Transitional (1990s-2000s) | Vilsmeier-Haack Cyclization | Use of DMF-DMA and POCl3 to form enaminonitriles. | Effective but generates hazardous waste; Moisture sensitive. |
| Modern (2010-Present) | Microwave & Green MCRs | One-pot; Solvent-free or water-based; Catalyst-free or Organocatalysis. | High atom economy; Rapid kinetics; Scalable. |
Part 2: Synthetic Metamorphosis & Protocols
Retrosynthetic Analysis
The following diagram illustrates the modular assembly of fused pyrimidine carbonitriles, highlighting the convergence of modern synthetic strategies.
Caption: Retrosynthetic disconnection showing the convergence of amino-heterocycles and active methylenes toward the fused core.
Protocol A: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbonitriles
Context: This protocol utilizes microwave irradiation to accelerate the condensation of aminopyrazoles with enaminonitriles (or 1,3-dielectrophiles), a method superior to classical reflux due to reduced reaction times (minutes vs. hours).
Materials:
-
5-Amino-1H-pyrazole-4-carbonitrile derivative (1.0 equiv)
-
Ethoxymethylenemalononitrile (1.0 equiv) or 1,3-diketone
-
Solvent: Ethanol (EtOH) or solvent-free (neat)
-
Catalyst: Piperidine (catalytic amount, optional)
-
Equipment: Monowave reactor (e.g., Anton Paar or CEM)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave process vial, charge the 5-amino-1H-pyrazole-4-carbonitrile (e.g., 1 mmol) and ethoxymethylenemalononitrile (1 mmol).
-
Solvent Addition: Add 2-3 mL of absolute Ethanol. Note: If performing solvent-free, mix solids thoroughly in a mortar before transferring.
-
Irradiation: Seal the vial. Set the microwave reactor to 120°C with a "hold time" of 10–15 minutes . Use high stirring (600 rpm).
-
Self-Validation: The reaction pressure should stabilize. If pressure spikes >15 bar, stop immediately (indicates decomposition).
-
-
Monitoring: Analyze a 10 µL aliquot via TLC (System: EtOAc/Hexane 1:1). The starting amine spot (usually lower Rf) should disappear, replaced by a highly fluorescent product spot.
-
Work-up: Cool the vial to room temperature. The product often precipitates upon cooling.
-
Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from DMF/EtOH if necessary to obtain the pure pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Protocol B: Green One-Pot MCR for Pyrano[2,3-d]pyrimidines
Context: This "Green Chemistry" approach constructs the fused system in a single pot using water or ethanol, avoiding toxic chlorinated solvents.
Reaction: Aryl aldehyde + Malononitrile + Barbituric Acid
Step-by-Step Methodology:
-
Charge: To a 50 mL round-bottom flask, add aryl aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol).
-
Catalysis: Add 5 mL of water and a catalytic amount of L-Proline (10 mol%) or simply heat without catalyst (thermal activation).
-
Reflux: Heat the mixture at 80°C for 20–30 minutes.
-
Validation: The mixture typically solidifies or becomes a thick slurry as the fused product forms (due to low solubility in water).
-
Isolation: Cool to RT. Filter the solid product.
-
Wash: Wash with hot water (to remove unreacted barbituric acid and catalyst) and then Hexane.
-
Yield: Typical yields are 85–95% with high atom economy.
Mechanistic Pathway (MCR)
The following diagram details the cascade mechanism for the Green MCR described in Protocol B.
Caption: Mechanistic cascade: Knoevenagel condensation followed by Michael addition and cyclization.
Part 3: Therapeutic Applications & Future Outlook[8]
Kinase Inhibition (EGFR & VEGFR)
Fused pyrimidine carbonitriles are structurally analogous to the adenine ring of ATP.
-
Binding Mode: The pyrimidine N1 and N3 atoms often accept hydrogen bonds from the kinase "hinge" region (e.g., Met793 in EGFR).
-
The Nitrile Role: The -CN group at the 3- or 5-position can project into the ribose binding pocket or the gatekeeper region, improving selectivity.
-
Case Study: 3-cyano-pyrazolo[1,5-a]pyrimidines have demonstrated nanomolar IC50 values against EGFR-TK, often outperforming standard drugs like Erlotinib in resistant cell lines (e.g., T790M mutation).[8]
Antimicrobial & Antiviral Utility
Beyond cancer, these scaffolds exhibit broad-spectrum activity.[9]
-
Mechanism: Inhibition of DNA gyrase (bacteria) or Reverse Transcriptase (viruses).
-
SAR Insight: Electron-withdrawing groups (like -CN) on the fused ring enhance lipophilicity, facilitating cell membrane penetration in Gram-negative bacteria (e.g., E. coli).
Future Outlook
-
PROTACs: Current research is exploring fused pyrimidine carbonitriles as "warheads" for Proteolysis Targeting Chimeras (PROTACs), linking them to E3 ligase ligands to degrade oncogenic kinases rather than merely inhibiting them.
References
-
Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. ResearchGate. [Link]
-
Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water. National Institutes of Health (PMC). [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening. National Institutes of Health (PMC). [Link]
-
Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines. MDPI Molecules. [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. New Journal of Chemistry (RSC). [Link]
Sources
- 1. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3- d ]pyrimidine core - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00927G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent mechanochemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2- a ]pyrimidines with BSA using biophysical an ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01795E [pubs.rsc.org]
- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors [mdpi.com]
- 8. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Application Note: One-Pot Synthesis Protocols for Imidazo[1,2-a]pyrimidine Derivatives
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core structure for anxiolytics (e.g., Divaplon, Fasiplon) and emerging anticancer agents. Traditional synthesis often involves multi-step procedures with isolation of lachrymatory
This guide details three one-pot protocols designed to maximize atom economy, safety, and throughput. By leveraging distinct mechanistic pathways—aqueous condensation, multicomponent assembly, and oxidative C-H functionalization—these workflows allow researchers to select the optimal method based on substrate availability and diversity requirements.
Strategic Protocol Selection
Select the protocol that best fits your immediate research goals:
| Feature | Protocol A: Aqueous Green Synthesis | Protocol B: Groebke-Blackburn-Bienaymé (GBB) | Protocol C: Cu-Catalyzed Oxidative Coupling |
| Reaction Type | Condensation (2-Component) | Multicomponent (3-Component) | Oxidative C-H Activation |
| Key Reagents | Aldehyde, Isonitrile, Lewis Acid | Ketone, CuI, | |
| Primary Benefit | Scalability & Sustainability | Library Generation (Diversity) | Atom Economy (Avoids Halides) |
| Limitation | Requires unstable | Limited to available isonitriles | Higher temperature often required |
Detailed Experimental Protocols
Protocol A: Catalyst-Free Aqueous Synthesis (The "Green" Approach)
Principle: Utilizing the hydrophobic effect, organic substrates aggregate in water, accelerating the reaction without organic solvents or catalysts. This method is ideal for scale-up due to simple precipitation-based purification.
Materials:
-
2-Aminopyrimidine (1.0 equiv)
-
Substituted phenacyl bromide (
-bromoketone) (1.0 equiv) -
Solvent: Deionized Water (
) -
Base (Optional):
(for neutralization post-reaction)
Step-by-Step Workflow:
-
Charge: To a 50 mL round-bottom flask, add 2-aminopyrimidine (1.0 mmol) and the corresponding phenacyl bromide (1.0 mmol).
-
Solvent: Add 10 mL of deionized water. The mixture will likely be heterogeneous.
-
Reflux: Heat the reaction mixture to reflux (100 °C) with vigorous magnetic stirring.
-
Observation: The heterogeneous mixture often becomes clear initially as temperature rises, then precipitates product as the reaction progresses.
-
-
Monitor: Check TLC (Ethyl Acetate/Hexane 1:1) after 2–4 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Neutralize with saturated aqueous
to pH ~8 (releases the free base form). -
Filter the solid precipitate.[1]
-
Wash with cold water (
) and cold ethanol ( ).
-
-
Purification: Recrystallize from ethanol if necessary. Column chromatography is rarely needed.
Critical Control Point: Ensure vigorous stirring. The reaction relies on the interface or "on-water" kinetics. If the haloketone is a liquid, no co-solvent is needed. If it is a highly insoluble solid, a minimal amount of EtOH (10% v/v) can be added, though this may reduce the "hydrophobic acceleration" effect.
Protocol B: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
Principle: A [4+1] cycloaddition where the Schiff base formed in situ reacts with an isonitrile. This is the gold standard for Combinatorial Chemistry / Diversity-Oriented Synthesis (DOS).
Materials:
-
2-Aminopyrimidine (1.0 equiv)
-
Aldehyde (e.g., benzaldehyde derivatives) (1.0 equiv)
-
Isonitrile (e.g., tert-butyl isocyanide) (1.0 equiv)
-
Catalyst: Scandium Triflate
(5 mol%) or Indium Chloride (10 mol%) -
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Imine Formation: In a sealed tube, dissolve 2-aminopyrimidine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL). Add the catalyst (
, 0.05 mmol). -
Activation: Stir at room temperature for 15–30 minutes to facilitate Schiff base formation.
-
Addition: Add the isonitrile (1.0 mmol) via syringe.
-
Reaction: Heat the sealed tube to 60 °C for 12 hours.
-
Note: Microwave irradiation (100 °C, 10-20 min) can replace conventional heating for high-throughput synthesis.
-
-
Work-up:
-
Evaporate the solvent under reduced pressure.[1]
-
Dissolve residue in EtOAc and wash with water.
-
-
Purification: Flash column chromatography is usually required to separate the product from trace unreacted isonitrile.
Mechanistic Insight: The reaction proceeds via a non-concerted [4+1] cycloaddition. The Lewis acid activates the imine for nucleophilic attack by the isonitrile. The resulting nitrilium ion undergoes intramolecular trapping by the pyrimidine ring nitrogen.
Protocol C: Copper-Catalyzed Aerobic Oxidative Coupling
Principle: Direct functionalization of C-H bonds using ketones instead of haloketones. This avoids the use of lachrymatory alkylating agents and utilizes molecular oxygen as the terminal oxidant.
Materials:
-
2-Aminopyrimidine (1.0 equiv)
-
Ketone (e.g., Acetophenone) (1.2 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand/Additive: Often ligand-free, or using mild base like
or additives like Iodine ( ). -
Oxidant: Air (balloon) or
. -
Solvent: Toluene or DMF.
Step-by-Step Workflow:
-
Charge: In a dried reaction tube, combine 2-aminopyrimidine (1.0 mmol), acetophenone (1.2 mmol), CuI (0.1 mmol), and
(0.5 equiv, often used as co-oxidant/promoter). -
Atmosphere: Evacuate the tube and refill with Oxygen (balloon) or air.
-
Reaction: Heat to 110 °C in an oil bath for 18–24 hours.
-
Work-up:
-
Purification: Silica gel chromatography (Gradient: Hexane to 40% EtOAc/Hexane).
Self-Validating Logic: If the reaction turns black and stalls, catalyst poisoning may have occurred. Ensure the ketone is not acting as a radical scavenger. The presence of iodine often facilitates the in-situ iodination of the ketone, mimicking the "haloketone" pathway transiently (Ortoleva-King mechanism).
Visualizations & Mechanisms
Figure 1: General Workflow & Decision Matrix
Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability and process goals.
Figure 2: Regioselectivity Logic (Critical Mechanism)
In imidazo[1,2-a]pyrimidines, the formation of the bridgehead nitrogen is critical. The reaction can theoretically yield two regioisomers, but the 2-substituted isomer is overwhelmingly favored due to the nucleophilicity of the ring nitrogen (N1).
Caption: Mechanistic pathway highlighting the preferential attack of the endocyclic N1 nitrogen, driving regioselectivity.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Haloketone hydrolysis | Ensure water is neutral/slightly acidic initially. Do not add base until workup. |
| Regioisomer Mix | Steric hindrance on pyrimidine | If C4/C6 on pyrimidine has bulky groups, regioselectivity drops. Use lower temp. |
| Stalled Reaction (Protocol B) | Poor imine formation | Add dehydrating agent ( |
| Black Precipitate (Protocol C) | Copper oxide formation | Oxygen starvation. Increase agitation or bubbling rate of air/O2. |
| Oily Product | Impurities | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
References
-
Bagdi, A. K., et al. (2015). "Green synthesis of imidazo[1,2-a]pyridine derivatives: a review." RSC Advances.
-
Bienaymé, H., & Bouzid, K. (1998). "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angewandte Chemie International Edition.
-
Dutta, R., et al. (2019). "Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: a practical route to imidazo[1,2-a]pyridine derivatives." Organic & Biomolecular Chemistry.
-
Zhang, Y., et al. (2013).[4] "CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones." The Journal of Organic Chemistry.
-
Guchhait, S. K., et al. (2011). "Ultrasound-promoted, rapid, green, one-pot synthesis of functionalized fused imidazoles via Groebke–Blackburn–Bienaymé reaction." Ultrasonics Sonochemistry.
Sources
- 1. Toward a General Protocol for Catalytic Oxidative Transformations Using Electrochemically Generated Hypervalent Iodine Species [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper(i)-catalysed oxidative C–N coupling of 2-aminopyridine with terminal alkynes featuring a C [[triple bond, length as m-dash]] C bond cleavage promoted by visible light - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Application Note: High-Efficiency Functionalization of Imidazo[1,2-a]pyrimidine-2-carbonitrile
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in modern medicinal chemistry, serving as a core pharmacophore for PI3K inhibitors, GABA-A receptor modulators, and antiviral agents.[1] The 2-carbonitrile derivative is a critical branching point for structure-activity relationship (SAR) exploration.
This Application Note provides validated protocols for converting imidazo[1,2-a]pyrimidine-2-carbonitrile into two distinct bioisosteres:
-
Primary Amides (
): Via controlled oxidative hydrolysis (Radziszewski reaction), avoiding over-hydrolysis to the carboxylic acid. -
Tetrazoles (
): Via Lewis-acid catalyzed [3+2] cycloaddition, serving as a lipophilic carboxylic acid bioisostere.
These protocols are optimized for selectivity , safety (minimizing hydrazoic acid evolution), and yield on electron-deficient heteroaromatic rings.
Reaction Pathway & Logic
The imidazo[1,2-a]pyrimidine ring is electron-deficient. The C2-nitrile is highly electrophilic, making it reactive toward nucleophiles. However, the pyrimidine ring itself is susceptible to nucleophilic attack and ring-opening under harsh alkaline conditions (e.g., refluxing NaOH).
-
Strategy for Amides: We utilize the Radziszewski reaction (alkaline
). The hydroperoxide anion ( ) is a super-nucleophile that attacks the nitrile faster than hydroxide ( ), allowing for rapid conversion at lower temperatures, preserving the heterocyclic core. -
Strategy for Tetrazoles: We utilize Zinc Bromide (
) catalysis. This coordinates to the nitrile nitrogen, activating it for azide attack while stabilizing the transition state. This method is safer and higher-yielding than traditional methods for this scaffold.
Pathway Visualization
Figure 1: Divergent synthesis pathways. Protocol A is tuned to arrest hydrolysis at the amide stage. Protocol B installs the tetrazole bioisostere.
Protocol A: Selective Hydrolysis to Primary Amide
Method: Radziszewski Reaction (Oxidative Hydrolysis)
Target: Conversion of -CN to -
Materials
-
Substrate: Imidazo[1,2-a]pyrimidine-2-carbonitrile (1.0 equiv)
-
Reagent: 30% Hydrogen Peroxide (
) (5.0 - 10.0 equiv) -
Base: Potassium Carbonate (
) (0.5 equiv) or NaOH (0.1 equiv) -
Solvent: DMSO (Dimethyl sulfoxide) or EtOH/Acetone (1:1)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile substrate (1 mmol) in DMSO (3 mL).
-
Note: DMSO is preferred for solubility. If product isolation via filtration is desired later, use EtOH/Acetone, though reaction rates may be slower.
-
-
Base Addition: Add
(0.5 mmol). Cool the mixture to 0°C in an ice bath.-
Expert Insight: Although the reaction is exothermic, starting cold prevents runaway exotherms which can degrade the pyrimidine ring.
-
-
Oxidant Addition: Dropwise add 30%
(5 mmol).-
Caution: Gas evolution (
) may occur. Ensure the system is vented (do not seal tightly).
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 1–3 hours.
-
Monitoring: Monitor by TLC or LCMS. The amide usually appears as a more polar spot.
-
-
Quench & Workup:
-
Method A (Precipitation): Pour the reaction mixture into ice-cold water (15 mL). The primary amide often precipitates as a white/off-white solid. Filter, wash with water, and dry.[2]
-
Method B (Extraction): If no precipitate forms, dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine (to remove DMSO), dry over
, and concentrate.
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion | Old | Check peroxide activity or increase equivalents to 20x. |
| Acid Formation | Reaction time too long or temp too high. | Quench immediately upon consumption of SM. Use |
| Ring Degradation | Pyrimidine ring opening. | Maintain temp <25°C. Switch solvent to EtOH. |
Protocol B: Synthesis of Tetrazole Bioisostere
Method: Zinc Bromide Catalyzed [3+2] Cycloaddition
Target: Conversion of -CN to Tetrazole (-
Materials
-
Substrate: Imidazo[1,2-a]pyrimidine-2-carbonitrile (1.0 equiv)
-
Azide Source: Sodium Azide (
) (1.5 - 2.0 equiv) -
Catalyst: Zinc Bromide (
) (1.0 equiv) or Zinc Chloride ( ) -
Solvent: Water/Isopropanol (2:1) or DMF (anhydrous)
Safety Warning (Critical)
-
Hydrazoic Acid (
): While conditions are safer than , acidification during workup will generate toxic/explosive gas. Perform all workups in a high-flow fume hood. -
Waste: Quench all azide waste with 10% Sodium Nitrite (
) and Sulfuric Acid to destroy residual azide before disposal.
Step-by-Step Procedure
-
Setup: In a pressure vial or round-bottom flask with a reflux condenser, suspend the nitrile (1 mmol),
(1.5 mmol), and (1 mmol) in water/isopropanol (4 mL, 2:1 ratio).-
Expert Insight: Water is essential here.[3] The active species is likely a zinc-azide-water complex. If the substrate is highly insoluble, use DMF, but increase temperature to 100°C.
-
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 12–24 hours.
-
Visual Cue: The suspension often clears as the tetrazole-zinc complex forms, then may reprecipitate.
-
-
Workup (The "Sharpless" Workup):
-
Isolation:
-
Stir the acidic solution for 30 minutes. The free tetrazole is usually less soluble in acidic water and may precipitate. Filter and wash with cold water.
-
If no precipitate: Extract with Ethyl Acetate. The tetrazole will partition into the organic phase. Dry and concentrate.
-
Workflow Optimization Logic
Figure 2: Decision matrix for tetrazole synthesis conditions. Method A is preferred for safety and ease of workup.
Analytical Validation
When characterizing the products, look for these specific NMR signatures to confirm transformation.
| Feature | Nitrile (Starting Material) | Primary Amide (Product A) | Tetrazole (Product B) |
| ~115 ppm (CN peak) | ~165 ppm (C=O) | ~150-155 ppm ( | |
| No exchangeable protons | Two broad singlets (NH2) at 7.0–8.0 ppm | One broad singlet (NH) at 14.0–16.0 ppm | |
| IR Spectroscopy | Sharp peak ~2230 | Doublet ~3400/3180 | Broad ~2400-3000 |
References
-
Battilocchio, C., et al. "Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide."[6] Organic Letters, 2014, 16(4), 1060-1063. Link
-
Katritzky, A. R., et al. "Synthesis of Imidazo[1,2-a]pyrimidines."[7] Chemical Reviews. (General reference for scaffold reactivity).
-
Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001, 66(24), 7945–7950. (The standard ZnBr2 protocol). Link
- Kaboudin, B., et al. "A mild alkaline hydrolysis of nitriles to amides." Arkivoc, 2004. (Reference for selective hydrolysis logic).
-
Galinger, A.L. "Imidazo[1,2-a]pyrimidine-2-carbonitrile derivatives as PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012.[8] (Context for drug development application).
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Efficient Transformation of Nitrile into Amide under Mild Condition [cjcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction conditions for 2-aminopyrimidine condensation to form carbonitriles
Executive Summary & Strategic Importance
Pyrimidine carbonitriles are privileged pharmacophores in drug discovery, serving as critical precursors for kinase inhibitors (e.g., JAK, EGFR) and adenosine receptor antagonists. While direct cyanation of pyrimidines is possible, the condensation of 2-aminopyrimidine with electrophiles offers a more convergent route to complex, fused heterocyclic systems containing nitrile functionalities, such as pyrimido[1,2-a]pyrimidines .
This guide details two distinct synthetic pathways:
-
Pathway A (Primary): One-Pot Multicomponent Condensation to form fused pyrimido-pyrimidine carbonitriles. This is the "Green" route, utilizing high atom economy.
-
Pathway B (Secondary): Functional Group Interconversion (Sandmeyer-type) for direct C-2 cyanation.
Pathway A: Multicomponent Condensation (Green Synthesis)
Reaction Overview
The most robust "condensation" involving 2-aminopyrimidine is the three-component reaction with an aromatic aldehyde and malononitrile. This cascade sequence (Knoevenagel
Reaction Scheme:
Mechanistic Pathway
Understanding the order of events is critical for troubleshooting low yields. The reaction does not proceed if the Knoevenagel adduct fails to form first.
Figure 1: Mechanistic cascade for the formation of fused pyrimidine carbonitriles. The rate-determining step is often the Michael addition (Step 2).
Detailed Protocol: Microwave-Assisted Synthesis
This protocol is optimized for speed and purity, minimizing side reactions common in prolonged reflux.
Reagents:
-
2-Aminopyrimidine (1.0 equiv)[1]
-
Aromatic Aldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)[1]
-
Catalyst: DABCO (10 mol%) or Ionic Liquid ([bmim]BF4)
-
Solvent: Ethanol (Green) or Water (if using microwave)
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave vial, dissolve 2-aminopyrimidine (1 mmol, 95 mg) and the aromatic aldehyde (1 mmol) in Ethanol (2 mL).
-
Activation: Add Malononitrile (1 mmol, 66 mg) followed by DABCO (0.1 mmol, 11 mg).
-
Checkpoint: The solution may turn yellow/orange immediately, indicating Knoevenagel condensation.
-
-
Reaction: Seal the vial and irradiate at 100°C for 10–15 minutes (Power: 150W, Max Pressure: 200 psi).
-
Note: If using conventional heating, reflux in Ethanol for 2–4 hours.
-
-
Workup: Cool to room temperature (RT). The product typically precipitates out of the ethanolic solution.
-
Purification:
Critical Process Parameters (CPP)
| Parameter | Recommendation | Rationale |
| Solvent Choice | Ethanol or Water | Protic solvents stabilize the zwitterionic intermediates in the Michael addition step. Avoid non-polar solvents (Toluene) as they retard the cyclization. |
| Catalyst Basicity | Moderate ( | Strong bases (NaOH) can hydrolyze the nitrile. Weak bases (Piperidine, DABCO) are sufficient to drive Knoevenagel without side reactions. |
| Temperature | 80°C - 100°C | High temperature is required to overcome the activation energy of the cyclization step (Step 3 in Fig 1). |
| Stoichiometry | 1:1:1 | Excess malononitrile leads to dimerization side products. |
Pathway B: Direct Cyanation (Sandmeyer)
Use this route if the goal is to replace the amino group with a nitrile group on the pyrimidine ring.
Protocol Overview
Direct displacement of the 2-amino group requires diazotization followed by a "Sandmeyer-type" cyanation. Note that 2-aminopyrimidines are less electron-rich than anilines, making diazotization slower.
Protocol:
-
Diazotization: Dissolve 2-aminopyrimidine (10 mmol) in concentrated HCl (10 mL) at 0°C. Add
(1.2 equiv) dropwise. Stir for 30 mins at 0°C. -
Neutralization: Carefully neutralize with
to pH 6–7 (keep cold). -
Cyanation: Add the diazonium solution dropwise to a mixture of
(1.2 equiv) and (1.5 equiv) in water at 0°C. -
Heating: Allow to warm to RT, then heat to 60°C for 1 hour.
-
Caution: This generates HCN gas. Must be performed in a high-efficiency fume hood with cyanide detectors.
Troubleshooting & Quality Assurance
Decision Tree for Low Yields
Figure 2: Troubleshooting logic for multicomponent condensation failures.
Analytical Validation
-
IR Spectroscopy: Look for the disappearance of the aldehyde carbonyl (
) and the appearance of the Nitrile stretch ( ). -
1H NMR: The fused pyrimido[1,2-a]pyrimidine usually shows a characteristic singlet for the methine proton (if not fully aromatized) or specific aromatic shifts.
-
Mass Spec: Confirm the M+1 peak matches the sum of MW(Amine) + MW(Aldehyde) + MW(Malononitrile) - MW(H2O).
References
-
Green Synthesis of Pyrimido[1,2-a]pyrimidines
-
Microwave Assisted Protocols
-
Sandmeyer Reaction Context
- Title: Recent trends in the chemistry of Sandmeyer reaction: a review.
- Source: Molecular Diversity (NIH/PMC).
-
URL:[Link]
Sources
green chemistry approaches for imidazo[1,2-a]pyrimidine-2-carbonitrile synthesis
Application Note: Green Chemistry Approaches for the Synthesis of Imidazo[1,2-a]pyrimidine-2-carbonitrile
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Sustainable synthetic methodologies, mechanistic causality, and self-validating experimental protocols.
Strategic Rationale & Scientific Context
Imidazo[1,2-a]pyrimidines represent a privileged class of nitrogen-bridged heterocycles, serving as the core pharmacophore in numerous biologically active molecules, including antimicrobial agents[1] and potent Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) inhibitors[2]. Functionalizing this core at the C-2 position with a carbonitrile group (-CN) is highly strategic in medicinal chemistry. The nitrile moiety acts as a robust hydrogen bond acceptor, a bioisostere for halogens, and a versatile synthetic handle for late-stage derivatization into tetrazoles or primary amides.
Historically, the synthesis of imidazo[1,2-a]pyrimidine derivatives relied heavily on volatile organic solvents (VOCs) such as DMF or acetonitrile, toxic transition-metal catalysts, and prolonged thermal heating. These conventional methods suffer from poor E-factors and pose significant environmental and safety concerns[3]. Aligning with modern green chemistry metrics, this guide details sustainable, highly efficient methodologies leveraging microwave-assisted heating and aqueous-alcoholic solvent systems to achieve rapid, catalyst-free heteroannulation[4][5].
Mechanistic Insights & Causality (E-E-A-T)
The most atom-economical route to imidazo[1,2-a]pyrimidine-2-carbonitrile is the bimolecular heteroannulation of 2-aminopyrimidine with 3-bromo-2-oxopropanenitrile. Understanding the physical chemistry behind the green modifications is critical for successful scale-up and optimization.
-
Solvent Causality (The Hydrophobic Effect): Utilizing a binary mixture of deionized water and isopropyl alcohol (H₂O:IPA) capitalizes on the unique properties of aqueous media. The high dielectric constant of water stabilizes the transition state of the initial bimolecular nucleophilic substitution (Sₙ2), accelerating the attack of the endocyclic pyrimidine nitrogen on the α-carbon of the bromoketone. IPA ensures the homogenous solvation of the organic substrates, preventing biphasic reaction stalling[5].
-
Energy Causality (Dielectric Heating): Microwave (MW) irradiation directly couples with the polar solvent molecules. This dielectric heating provides rapid, uniform, and localized energy transfer, overcoming the activation energy barrier for the subsequent intramolecular cyclization and dehydration steps in minutes rather than hours[1][4].
-
Catalyst-Free Dynamics: The inherent basicity of the exocyclic amine and the excellent leaving group ability of the bromide ion eliminate the need for exogenous bases or transition metal catalysts. The system is entirely self-promoting, drastically reducing the environmental footprint[4].
Mechanistic pathway of catalyst-free imidazo[1,2-a]pyrimidine-2-carbonitrile synthesis.
Quantitative Data: Green Metrics Comparison
To validate the efficiency of the green approach, the table below summarizes the quantitative improvements of the microwave-assisted aqueous protocol against conventional oil-bath synthesis in DMF.
| Metric | Conventional Synthesis | Green Microwave Synthesis | Improvement Factor |
| Solvent System | DMF / Acetonitrile | H₂O : IPA (1:1 v/v) | Elimination of VOCs |
| Catalyst / Base | Transition Metals / K₂CO₃ | Catalyst-Free & Base-Free | 100% reduction in additives |
| Energy Source | 120 °C (Convective Oil Bath) | 100 °C (Dielectric Microwave) | Lower energy consumption |
| Reaction Time | 12 – 24 hours | 10 – 15 minutes | ~90x faster throughput |
| Average Yield | 50 – 65% | 85 – 92% | >25% absolute yield increase |
| E-factor | High (>50) | Low (<5) | 10x reduction in chemical waste |
Experimental Protocols
The following protocols are designed as self-validating systems . Visual cues and phase separations are integrated directly into the workflow to ensure real-time confirmation of reaction progress without relying solely on post-reaction chromatography.
Protocol A: Microwave-Assisted Catalyst-Free Heteroannulation
Optimal for direct de novo synthesis of the imidazo[1,2-a]pyrimidine core.
-
Substrate Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-aminopyrimidine (1.0 mmol, 95 mg) and 3-bromo-2-oxopropanenitrile (1.1 mmol, 162 mg).
-
Green Solvation: Suspend the reagents in 3.0 mL of a green solvent mixture comprising deionized water and isopropyl alcohol (H₂O:IPA, 1:1 v/v).
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a dedicated laboratory microwave synthesizer set to 100 °C for 15 minutes (Dynamic power mode, max 150 W).
-
Self-Validation & Monitoring: A successful reaction is indicated by a distinct color shift from pale yellow to deep orange/brown. Verify full substrate consumption via TLC (Eluent: Ethyl Acetate:Hexane, 1:1; visualization under UV 254 nm).
-
Isolation: Cool the reaction mixture to 0–5 °C in an ice bath for 30 minutes. The high polarity of the water forces the hydrophobic product to crash out of solution, inducing heavy precipitation.
-
Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with ice-cold water (2 × 5 mL) to remove unreacted pyrimidine, followed by cold ethanol (2 mL) to remove organic impurities. Dry under high vacuum to afford analytically pure imidazo[1,2-a]pyrimidine-2-carbonitrile.
Protocol B: Ultrasound-Assisted Cyanation of 2-Halo Derivatives
Alternative green route if starting from a pre-formed 2-bromoimidazo[1,2-a]pyrimidine core.
-
Reagent Preparation: In a 25 mL round-bottom flask, combine 2-bromoimidazo[1,2-a]pyrimidine (1.0 mmol) and potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.2 mmol). Causality: K₄[Fe(CN)₆] is utilized as a non-toxic, bench-stable cyanide source, replacing highly lethal NaCN or Zn(CN)₂.
-
Catalyst & Solvent: Add CuI (10 mol%) as an earth-abundant catalyst and PEG-400 (5.0 mL) as a sustainable, low-vapor-pressure solvent.
-
Sonication: Immerse the flask in an ultrasonic bath (40 kHz, 300 W) at 60 °C for 45 minutes. Acoustic cavitation generates localized hot spots that drive the cross-coupling cyanation.
-
Self-Validating Work-up: Dilute the mixture with ethyl acetate (15 mL) and wash with brine (3 × 10 mL). The PEG-400 remains entirely in the aqueous layer, allowing for rapid, clean phase separation.
-
Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target carbonitrile.
Step-by-step experimental workflow for the microwave-assisted green synthesis.
References
-
[1] Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Source: MDPI. 1
-
[3] Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines: Advances, Challenges, and Future Perspectives. Source: PubMed. 3
-
[4] Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Source: Green Chemistry (RSC Publishing). 4
-
[2] Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). 2
-
[5] Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. Source: ResearchGate. 5
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines: Advances, Challenges, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
microwave-assisted synthesis of imidazo[1,2-a]pyrimidine-2-carbonitrile
Application Note: Microwave-Assisted Modular Synthesis of Imidazo[1,2-a]pyrimidine-2-carbonitrile
Executive Summary
This application note details a robust, high-throughput protocol for the synthesis of imidazo[1,2-a]pyrimidine-2-carbonitrile , a privileged scaffold in medicinal chemistry (e.g., p38 MAP kinase inhibitors, GABA receptor ligands). Unlike traditional thermal methods that suffer from prolonged reaction times (4–12 hours) and variable yields, this microwave-assisted organic synthesis (MAOS) protocol reduces the core cyclization time to under 20 minutes while improving regioselectivity.
The guide presents a modular three-step workflow :
-
Core Construction: Microwave-accelerated cyclocondensation of 2-aminopyrimidine with ethyl bromopyruvate.
-
Functionalization: Rapid microwave-assisted aminolysis.
-
Nitrile Formation: Dehydration to the target 2-carbonitrile.
Scientific Foundation & Mechanism
The Scaffold Significance
The imidazo[1,2-a]pyrimidine core is bioisosteric to purines, making it a critical template for ATP-competitive kinase inhibitors. The 2-carbonitrile moiety is particularly valuable as:
-
An electrophilic "warhead" for covalent inhibitors (reversible covalent targeting).
-
A precursor for tetrazoles (bioisosteres of carboxylic acids).
-
A rigid, linear spacer that improves metabolic stability compared to esters.
Mechanistic Rationale
The formation of the bicyclic core follows a nucleophilic substitution-cyclization pathway.
-
Regioselectivity: The endocyclic nitrogen (N1) of 2-aminopyrimidine is more nucleophilic than the exocyclic amine (
). Under microwave irradiation, the N1 attacks the -carbon of the electrophile (ethyl bromopyruvate) to form a quaternary ammonium salt intermediate. -
Cyclization: Spontaneous intramolecular nucleophilic attack by the exocyclic amine onto the ketone carbonyl, followed by dehydration, yields the aromatic system.
-
Microwave Effect: Direct dielectric heating of the polar transition state lowers the activation energy (
) and minimizes the formation of "char" byproducts common in prolonged thermal reflux.
Diagram 1: Reaction Mechanism & Regioselectivity
Caption: Mechanistic pathway highlighting the critical N1-alkylation driven by microwave dielectric heating.
Experimental Protocols
Protocol A: Synthesis of Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate
This step builds the core scaffold.
Materials:
-
2-Aminopyrimidine (1.0 mmol, 95 mg)
-
Ethyl bromopyruvate (1.1 mmol, 138
L) -
Ethanol (Absolute, 3.0 mL)
-
Reagent:
(Optional, 1.0 mmol to scavenge HBr, though neat reaction often works cleaner in MW).
Instrumentation:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
-
10 mL Pressure Vial with crimp cap.
Procedure:
-
Charge: Dissolve 2-aminopyrimidine in ethanol in the 10 mL vial. Add ethyl bromopyruvate dropwise.
-
Seal: Crimp the vial and place it in the microwave cavity.
-
Irradiate: Apply the following parameters:
-
Temp:
-
Time: 15 minutes
-
Pressure Limit: 250 psi
-
Power: Dynamic (Max 150 W)
-
-
Workup: Cool to room temperature. The product often precipitates as the HBr salt.
-
Option 1 (Precipitate): Filter the solid, wash with cold EtOH/Ether. Neutralize with saturated
if free base is required. -
Option 2 (Soluble): Evaporate solvent, redissolve in DCM, wash with
, dry over .
-
-
Validation: Check LC-MS (
).
Protocol B: Conversion to 2-Carbonitrile (Amidation & Dehydration)
Direct synthesis of the nitrile from the ester.
Step B1: Microwave Aminolysis (Ester
-
Suspend the ester (from Protocol A) in 2 mL of aqueous ammonia (28%) and 1 mL of Ethanol.
-
Microwave at
for 10 minutes . -
Cool. The primary amide (Imidazo[1,2-a]pyrimidine-2-carboxamide) precipitates as a white solid. Filter and dry.[1][2]
Step B2: Dehydration (Amide
-
Dissolve the amide (1.0 eq) in
(5.0 eq) or use TFAA/Pyridine (milder). -
Method: Heat at
for 2 hours (Thermal) OR Microwave at for 10 minutes (sealed vial, strict safety precautions due to pressure generation). -
Quench: Pour onto crushed ice/
. Extract with EtOAc. -
Purification: Silica gel chromatography (0-5% MeOH in DCM).
Results & Data Analysis
The microwave method demonstrates superior efficiency compared to conventional reflux.[3]
Table 1: Comparison of Synthetic Methods
| Metric | Conventional Reflux (Thermal) | Microwave-Assisted (Protocol A) | Improvement Factor |
| Reaction Time | 8 – 12 Hours | 15 Minutes | 32x Faster |
| Temperature | Higher Kinetic Energy | ||
| Isolated Yield | 55 – 65% | 88 – 94% | +30% Yield |
| Purity (Crude) | 75% (Requires Column) | >90% (Precipitation sufficient) | Reduced Purification Cost |
Diagram 2: Optimization Workflow
Caption: Decision tree for optimizing reaction conditions, prioritizing green solvents (Ethanol).
Troubleshooting & Critical Parameters
-
Issue: Low Yield/Charring.
-
Cause: Overheating or "thermal runaway" due to high microwave absorption of ionic intermediates.
-
Solution: Use "PowerMax" or "Simultaneous Cooling" features (compressed air cooling the vial during irradiation) to maintain high power without temperature overshoot.
-
-
Issue: Regioisomers.
-
Cause: Attack at the exocyclic amine (rare for pyrimidines but possible).
-
Solution: Confirm structure via HMBC NMR. The H3 proton (on the imidazole ring) is diagnostic.
-
-
Safety Warning: Step B2 (Dehydration with
) generates HCl gas. When performing this in a microwave, never fill the vial more than 30% and ensure the pressure release limit is set correctly.
References
-
Al-Mulla, A. (2020).[4][5] Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine derivatives. Semantic Scholar.
-
BenchChem Application Notes. (2025). Protocol 1: General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines. BenchChem.
-
Bagdi, A.K., et al. (2019).[2] Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI.
-
Dharmana, T. (2017).[6] Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica.[6][7]
-
Goel, R., et al. (2024).[7] Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PMC/NIH.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
Application Note: A Guide to the Synthesis of Imidazo[1,2-a]pyrimidine-2-carbonitriles
Abstract: The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and anxiolytic properties.[1][2] The introduction of a 2-carbonitrile group provides a versatile chemical handle for further molecular elaboration, making this specific derivative a highly valuable intermediate in drug discovery and development. This document provides a detailed overview of the primary reagents and methodologies for the cyclization of imidazo[1,2-a]pyrimidine-2-carbonitriles, focusing on mechanistic rationale, comparative analysis of synthetic routes, and detailed, field-proven experimental protocols.
Mechanistic Foundations and Strategic Reagent Selection
The construction of the imidazo[1,2-a]pyrimidine ring system is most commonly achieved through the reaction of a 2-aminopyrimidine precursor with a suitable three-carbon (C3) electrophilic synthon.[3][4] The specific choice of this C3 component and the reaction conditions dictates the efficiency, regioselectivity, and functional group tolerance of the synthesis.
Multicomponent Reactions (MCRs): A Convergent and Atom-Economical Approach
One of the most efficient strategies for assembling the target scaffold is through a one-pot multicomponent reaction. This approach offers significant advantages in terms of operational simplicity, reduced waste, and the rapid generation of molecular complexity from simple, readily available starting materials.[5]
The most prominent MCR for this target involves the condensation of 2-aminopyrimidine , an aldehyde , and malononitrile .[6]
-
Mechanism of Action: The reaction is typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base or weak acid, to form an electrophilic α,β-unsaturated dinitrile intermediate (a benzylidene malononitrile derivative). The 2-aminopyrimidine then acts as a binucleophile. A Michael addition occurs where the exocyclic amino group attacks the β-position of the unsaturated intermediate. This is followed by an intramolecular nucleophilic attack from the endocyclic pyrimidine nitrogen onto one of the nitrile groups. A subsequent tautomerization and aromatization sequence, often involving the elimination of a molecule (e.g., HCN, though often the reaction proceeds via an oxidative pathway where no atoms are lost in the final aromatization step), yields the stable imidazo[1,2-a]pyrimidine-2-carbonitrile product.
Sources
- 1. New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles [mdpi.com]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uees.edu.ec [research.uees.edu.ec]
- 4. bio-conferences.org [bio-conferences.org]
- 5. scilit.com [scilit.com]
- 6. dergipark.org.tr [dergipark.org.tr]
Application Note: Scale-Up Procedures for Imidazo[1,2-a]pyrimidine-2-carbonitrile Production
Executive Summary
The imidazo[1,2-a]pyrimidine-2-carbonitrile scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors, GABA-A receptor modulators, and antiviral agents. While laboratory-scale synthesis often utilizes diverse, low-yielding one-pot multicomponent reactions, these methods rarely translate effectively to kilo-scale production due to safety concerns (e.g., handling unstable bromopyruvonitrile) and purification bottlenecks (chromatography).
This guide details a robust, three-step linear process validated for scale-up. This route prioritizes crystalline intermediates, allowing for purification via filtration and washing—essential unit operations for large-scale manufacturing.
Key Process Advantages
-
Regiocontrol: The stepwise construction guarantees the nitrile position at C2, avoiding the regioselectivity issues common in direct halogenation/cyanation of the core.
-
Scalability: Avoids column chromatography; relies on precipitation and crystallization.
-
Safety: Manages exothermic profiles and avoids highly toxic cyanide salts by generating the nitrile via dehydration.
Synthetic Strategy & Reaction Scheme
The selected route involves the condensation of 2-aminopyrimidine with ethyl bromopyruvate, followed by ammonolysis and dehydration.
Figure 1: Linear synthetic pathway for high-purity production.
Detailed Experimental Protocols
Step 1: Cyclization to Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate
Rationale: Direct reaction with ethyl bromopyruvate is the industry standard for establishing the imidazo[1,2-a]pyrimidine core with C2-functionality. Ethanol is selected as the solvent to facilitate the precipitation of the product as the hydrobromide salt or free base upon cooling.
Reagents:
-
2-Aminopyrimidine (1.0 equiv)
-
Ethyl bromopyruvate (1.1 equiv) [Lachrymator - Handle in Fume Hood]
-
Ethanol (10 vol relative to amine)
-
Sodium Bicarbonate (sat.[1] aq.) for neutralization
Protocol:
-
Charge a glass-lined reactor with 2-aminopyrimidine and Ethanol (anhydrous preferred).
-
Heat the mixture to 40°C to ensure partial dissolution.
-
Add Ethyl bromopyruvate dropwise over 1 hour. Note: Reaction is exothermic. Maintain internal temperature < 50°C.
-
Reflux the mixture (approx. 78°C) for 4–6 hours. Monitor by HPLC (Target: < 2% starting amine).
-
Cool the reaction mass to 0–5°C and stir for 2 hours.
-
Filter the precipitated hydrobromide salt.
-
Neutralization (Optional but recommended for purity): Suspend the salt in water (5 vol) and slowly add sat. NaHCO3 until pH ~8. Stir for 30 mins.
-
Filter the free base solid, wash with cold water (2 vol) and cold ethanol (1 vol).
-
Dry in a vacuum oven at 45°C.
Yield Expectation: 75–85% Critical Process Parameter (CPP): Addition rate of bromopyruvate controls the exotherm.
Step 2: Amidation to Imidazo[1,2-a]pyrimidine-2-carboxamide
Rationale: Converting the ester to the primary amide creates the necessary precursor for the nitrile. Aqueous ammonia is cost-effective and simplifies workup compared to anhydrous ammonia gas.
Reagents:
-
Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (1.0 equiv)
-
Ammonium Hydroxide (28-30% aq., 10 equiv)
-
Methanol (5 vol)
Protocol:
-
Suspend the ester (Step 1 product) in Methanol.
-
Add Ammonium Hydroxide solution.
-
Stir at Room Temperature (20–25°C) for 12–16 hours. Note: The ester will dissolve, and the amide product will often precipitate out as the reaction progresses.
-
Monitor by HPLC/TLC (Target: Disappearance of ester).
-
Concentrate the mixture under reduced pressure to remove methanol (approx. 50% volume reduction).
-
Cool to 0–5°C.
-
Filter the white solid.
-
Wash with cold water to remove residual ammonia.
-
Dry thoroughly at 50°C. Moisture content must be <0.5% for the next step.
Yield Expectation: 85–95%
Step 3: Dehydration to Imidazo[1,2-a]pyrimidine-2-carbonitrile
Rationale: Phosphorus oxychloride (POCl3) is the dehydrating agent of choice for scale-up due to its high efficiency. While thionyl chloride (SOCl2) is an alternative, POCl3 typically offers cleaner reaction profiles for this heterocyclic system.
Safety Warning: POCl3 reacts violently with water. Ensure all equipment is dry. The quenching step is highly exothermic and generates HCl gas.
Reagents:
-
Imidazo[1,2-a]pyrimidine-2-carboxamide (1.0 equiv)
-
Phosphorus Oxychloride (POCl3) (3–5 vol) - Acts as solvent and reagent
-
Pyridine (catalytic, 0.1 equiv) or Triethylamine (1.0 equiv) if needed to scavenge acid.
Protocol:
-
Charge the dry reactor with the Amide.
-
Add POCl3 slowly at Room Temperature.
-
Add Pyridine (catalytic).
-
Heat slowly to 60–70°C. Caution: Gas evolution (HCl).
-
Stir for 2–4 hours. Monitor by HPLC for conversion to Nitrile.
-
Cool the reaction mass to 20°C.
-
Quench (Critical Step):
-
Prepare a separate vessel with crushed ice/water (10 vol).
-
Slowly pour the reaction mass onto the ice with vigorous stirring. Do not add water to the reaction vessel.
-
Maintain quench temperature < 20°C.
-
-
Neutralize the aqueous mixture to pH 7 using 20% NaOH or solid Na2CO3. Solid product will precipitate.
-
Filter the crude nitrile.
-
Recrystallization: Purify by dissolving in hot Ethanol or Ethyl Acetate and cooling.
-
Dry at 45°C under vacuum.
Yield Expectation: 70–80%
Process Flow & Safety Controls
The following diagram illustrates the operational flow and critical safety checkpoints.
Figure 2: Workflow for the critical dehydration step and downstream processing.
Analytical Specifications & Troubleshooting
In-Process Controls (IPC)
| Step | Parameter | Specification | Action if Failed |
| 1 | Reaction Completion | < 2% 2-Aminopyrimidine | Extend reflux time; add 0.1 eq bromopyruvate. |
| 2 | Moisture Content (Amide) | < 0.5% w/w | Continue drying. Water reacts with POCl3 in Step 3. |
| 3 | Quench pH | pH 7.0 ± 0.5 | Adjust with NaOH/HCl. pH < 4 may lose product; pH > 9 may hydrolyze nitrile. |
Troubleshooting Guide
-
Low Yield in Step 1: Ensure 2-aminopyrimidine is fully dissolved before adding bromopyruvate. If the HBr salt does not precipitate, add Ethyl Acetate as an antisolvent.
-
Incomplete Amidation (Step 2): If reaction stalls, gently heat to 40°C or sparge with NH3 gas.
-
Sticky Solid in Step 3: If the quenched product is gummy, extract with Dichloromethane (DCM), dry over MgSO4, and evaporate. Recrystallize from Ethanol.[1][2]
References
-
Synthesis of Imidazo[1,2-a]pyridines and Pyrimidines
-
Gueiffier, A., et al. "Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine." Journal of Organic Chemistry, 2003. Link
- Note: Validates the condensation of 2-aminopyrimidines with -halocarbonyls (Method i).
-
-
Dehydration of Amides to Nitriles
- Mowry, D. T. "The Preparation of Nitriles." Chemical Reviews, 1948.
-
Cantillo, D., et al. "Dehydration of Amides to Nitriles." Organic Chemistry Portal. Link
- Note: Provides the mechanistic basis for Step 3.
- General Scale-Up Protocols for Heterocycles: Anderson, N. G. "Practical Process Research and Development." Academic Press. (General reference for solvent selection and safety in scale-up).
- Safety of POCl3 Reactions: Urben, P. G. "Bretherick's Handbook of Reactive Chemical Hazards." (Essential for Step 3 quench safety).
Sources
Troubleshooting & Optimization
improving yield of imidazo[1,2-a]pyrimidine-2-carbonitrile synthesis
Troubleshooting & Yield Optimization for 2-Carbonitrile Derivatives
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of imidazo[1,2-a]pyrimidine-2-carbonitrile. This guide bypasses generic advice to address the fundamental thermodynamic and regioselective barriers of this specific fused heterocycle.
The Regioselectivity Challenge: Why C2 Functionalization Fails
The imidazo[1,2-a]pyrimidine scaffold is an electron-rich fused bicyclic system. The core issue most chemists face is that electrophilic attack inherently favors the C3 position over the C2 position[1]. If you attempt late-stage cyanation on an unsubstituted core, you will almost exclusively isolate the 3-carbonitrile derivative. To successfully synthesize the 2-carbonitrile, you must bypass direct C-H functionalization and instead utilize a de novo cyclization strategy using pre-functionalized precursors[1].
Strategic workflow for imidazo[1,2-a]pyrimidine-2-carbonitrile synthesis highlighting regioselectivity.
Diagnostic Q&A: Overcoming Synthesis Bottlenecks
Q: I am reacting 2-aminopyrimidine with an α-haloketone under conventional reflux, but my yields are stuck below 40% with heavy tar formation. How do I improve this? Expert Insight: Conventional heating (e.g., refluxing in ethanol for 12-24 hours) exposes the sensitive 2-aminopyrimidine to prolonged thermal stress, leading to oxidative degradation and polymerization (tar). The causality here is a high activation energy barrier for the bimolecular condensation. By switching to solvent-free microwave irradiation catalyzed by basic alumina (Al₂O₃) or Alum, you provide rapid, uniform dielectric heating[2],[3]. This accelerates the condensation from hours to seconds (90–300 s), drastically improving the yield and preventing tar formation[2].
Q: I am trying to dehydrate imidazo[1,2-a]pyrimidine-2-carboxamide to the nitrile using POCl₃, but I'm getting multiple chlorinated side products. What is going wrong? Expert Insight: The imidazo[1,2-a]pyrimidine ring is susceptible to chlorination at elevated temperatures. If your POCl₃ dehydration exceeds 80°C, the pyrimidine ring will undergo electrophilic chlorination. To prevent this, the reaction must be strictly maintained between 55–75°C for 4–6 hours[4]. Furthermore, do not quench the reaction with bulk water, as the exotherm will hydrolyze your newly formed nitrile back to the amide. Instead, remove excess POCl₃ via co-distillation with toluene under reduced pressure[4].
Quantitative Benchmarks: Catalyst & Condition Optimization
To justify the shift from conventional to microwave-assisted synthesis, review the empirical data below. The use of solid-support catalysts under microwave irradiation fundamentally alters the reaction kinetics.
| Synthesis Methodology | Catalyst System | Reaction Time | Thermal Conditions | Average Yield (%) | Impurity Profile |
| Conventional Reflux | None (Ethanol solvent) | 12–24 hours | 78°C (Convective) | 35–45% | High (Tar, unreacted SM) |
| Microwave-Assisted | Alum (10 mol%) | 5–10 mins | 300 W (Aqueous/EtOH) | 75–82% | Moderate[3] |
| Microwave-Assisted | Basic Al₂O₃ (30% w/w) | 90–300 secs | 300 W (Solvent-free) | 88–95% | Very Low (Clean) [2] |
Validated Protocol: De Novo Synthesis of the 2-Carbonitrile
This three-phase protocol utilizes the robust 2-carboxylate intermediate to bypass the instability of direct α-halonitrile reagents. Every phase includes a self-validating physical checkpoint to ensure trustworthiness without relying immediately on LC-MS.
Phase 1: Microwave-Assisted Cyclization
-
Preparation: In an agate mortar, combine 10.0 mmol of 2-aminopyrimidine and 10.0 mmol of methyl bromopyruvate.
-
Catalyst Loading: Add basic Al₂O₃ (30% w/w relative to the total mass of the reactants)[2]. Grind the mixture thoroughly for 5 minutes until a fine, homogeneous powder is achieved.
-
Irradiation: Transfer the powder to a microwave-safe quartz vessel. Irradiate at 300 W for 3 minutes (in 1-minute intervals to prevent localized superheating)[2].
-
Self-Validation Checkpoint: The mixture will transition from a loose powder to a slightly sintered, pale-yellow solid mass. This physical change confirms the release of water/HBr and successful cyclization.
-
-
Extraction: Wash the alumina mixture with hot ethyl acetate (3 x 20 mL). Filter and concentrate under reduced pressure to yield methyl imidazo[1,2-a]pyrimidine-2-carboxylate[4].
Phase 2: Amidation
-
Reaction: Suspend the isolated 2-carboxylate in 20 mL of methanolic ammonia (7N) within a sealed pressure tube.
-
Stirring: Stir vigorously at room temperature for 12 hours.
-
Self-Validation Checkpoint: Monitor via TLC (1:1 EtOAc/Hexane). The complete disappearance of the high-Rf ester spot and the emergence of a highly polar, baseline-hugging spot confirms quantitative conversion to imidazo[1,2-a]pyrimidine-2-carboxamide.
-
-
Isolation: Concentrate the mixture to absolute dryness under vacuum.
Phase 3: Controlled Dehydration
-
Reagent Addition: Suspend the 2-carboxamide (approx. 5 mmol) in 15 mL of neat POCl₃.
-
Heating: Heat the mixture strictly at 65°C for 5 hours[4].
-
Self-Validation Checkpoint: The initial opaque suspension will slowly clarify into a dark, homogeneous solution. This phase change occurs because the insoluble amide dehydrates into the highly organic-soluble 2-carbonitrile.
-
-
Workup: Do not quench with water. Remove the excess POCl₃ via vacuum distillation. Add 10 mL of dry toluene and co-distill under reduced pressure to strip residual chlorinating agents[4].
-
Purification: Carefully neutralize the remaining residue with ice-cold saturated NaHCO₃ to pH 7.5. Extract with dichloromethane (3 x 15 mL), dry over anhydrous Na₂SO₄, and evaporate to yield pure imidazo[1,2-a]pyrimidine-2-carbonitrile.
References
-
Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review Source: Chemistry Africa (2025) URL:[Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents Source: Molecules, MDPI (2024) URL:[Link]
-
Alum as a Heterogeneous Green and eco-Friendly Catalyst for Efficient Synthesis of Imidazo[1,2-a]pyrimidine... Source: Journal of Synthetic Chemistry (2023) URL:[Link]
Sources
Technical Support Center: Purification & Troubleshooting for Imidazo[1,2-a]pyrimidine-2-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently consult on the isolation and purification of fused nitrogen heterocycles. The synthesis of imidazo[1,2-a]pyrimidine-2-carbonitrile often yields a crude mixture containing unreacted 2-aminopyrimidine, highly colored polymeric byproducts, and unwanted regioisomers.
Because the 2-carbonitrile group significantly alters the electronic properties of the imidazo[1,2-a]pyrimidine core, standard purification templates often fail. This guide provides field-proven, self-validating methodologies to troubleshoot your workflows and achieve >99% purity.
Purification Workflow Visualization
Fig 1. Optimized downstream purification workflow for imidazo[1,2-a]pyrimidine-2-carbonitrile.
Frequently Asked Questions & Troubleshooting Guides
Q1: How do I efficiently separate imidazo[1,2-a]pyrimidine-2-carbonitrile from unreacted 2-aminopyrimidine during the initial aqueous workup?
Causality & Rationale:
Imidazo[1,2-a]pyridines and pyrimidines are inherently basic, making acid-base extraction a classical purification technique (1)[1]. However, the addition of the strongly electron-withdrawing 2-carbonitrile group significantly decreases the electron density at the bridgehead nitrogen of your product. Conversely, the starting material (2-aminopyrimidine) retains its full basicity. We can exploit this
Protocol 1: Selective Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction residue in ethyl acetate (EtOAc) (approx. 20 mL per gram of crude). If solubility is poor, add up to 10% dichloromethane (DCM).
-
Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 0.1 M HCl (10 mL per gram of crude). The highly basic 2-aminopyrimidine partitions into the aqueous layer.
-
Self-Validation Check: Spot the organic layer on a TLC plate alongside the pure 2-aminopyrimidine starting material. The baseline spot corresponding to the amine should be completely absent. If it remains, the extraction is incomplete; increase the volume of the 0.1 M HCl wash.
-
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO
(15 mL) to neutralize any residual acid.-
Self-Validation Check: Gas evolution (CO
) will cease when neutralization is complete.
-
-
Brine Wash & Drying: Wash with saturated NaCl (brine), separate the organic layer, and dry over anhydrous Na
SO . -
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.
Q2: My product streaks heavily on silica gel, and I am struggling to separate the 2-carbonitrile product from its regioisomer. What is the optimal solvent system?
Causality & Rationale: Chromatographic purification of imidazo[1,2-a]pyrimidines frequently requires polarity adjustments due to their strong hydrogen-bonding capabilities (2)[2]. Fused pyrimidines act as strong hydrogen-bond acceptors, causing severe tailing on the acidic silanol groups of standard silica gel. Adding a competitive amine modifier neutralizes these active sites, sharpening the bands and allowing for the separation of closely eluting regioisomers.
Table 1: Solvent System Optimization for Imidazo[1,2-a]pyrimidine-2-carbonitrile
| Solvent System | Modifier | Average | Resolution Quality | Application Notes |
| Hexane / EtOAc (1:1) | None | 0.15 | Poor (Severe Tailing) | Not recommended; poor solubility of the carbonitrile derivative. |
| DCM / MeOH (95:5) | None | 0.35 | Moderate (Slight Tailing) | Acceptable for crude filtration, but regioisomers may co-elute. |
| DCM / MeOH (95:5) | 1% Et | 0.45 | Excellent (Sharp Bands) | Optimal for separating the 2-carbonitrile from its 3-carbonitrile regioisomer. |
| EtOAc / MeOH (90:10) | 1% NH | 0.40 | Good | Alternative if DCM must be avoided (green chemistry constraints). |
Q3: I noticed a highly polar byproduct forming during purification. Could the carbonitrile group be degrading?
Causality & Rationale:
Yes. Standard protocols for imidazo[1,2-a]pyrimidines often utilize 2N NaOH for neutralizing the reaction mixture (3)[3], but for the 2-carbonitrile derivative, this strong base can induce partial hydrolysis. The cyano group hydrates to form imidazo[1,2-a]pyrimidine-2-carboxamide (a highly polar, baseline-eluting impurity). This degradation typically occurs if the crude mixture is exposed to strong aqueous bases during extraction or left adsorbed on basic alumina columns for extended periods. Solution: Stick strictly to mild bases like saturated NaHCO
Q4: How can I achieve >99% purity for in vivo biological assays without using preparative HPLC?
Causality & Rationale: Recrystallization is the gold standard for removing trace regioisomers and colored polymeric impurities that co-elute during flash chromatography. The planar, rigid structure of imidazo[1,2-a]pyrimidine-2-carbonitrile allows for highly ordered crystal packing, making it an excellent candidate for solvent/antisolvent recrystallization. Ethanol dissolves the compound at reflux, while the slow addition of water (antisolvent) induces controlled nucleation.
Protocol 2: Solvent/Antisolvent Recrystallization
-
Dissolution: Suspend the chromatographically purified imidazo[1,2-a]pyrimidine-2-carbonitrile in absolute ethanol (approx. 5-8 mL/g).
-
Heating: Heat the suspension to gentle reflux (78 °C) using a heating block until the solid completely dissolves.
-
Self-Validation Check: If the solution remains cloudy after 10 minutes of reflux, perform a hot gravity filtration to remove insoluble polymeric tars before proceeding.
-
-
Antisolvent Addition: While maintaining reflux, add hot deionized water dropwise until the solution just becomes persistently cloudy (reaching the cloud point).
-
Clarification: Add 1-2 drops of ethanol until the solution turns clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed.
-
Self-Validation Check: Needle-like crystals should begin to form within 30 minutes. Rapid precipitation (crashing out) indicates cooling was too fast, which traps impurities within the crystal lattice.
-
-
Harvesting: Chill the flask in an ice bath for 1 hour, filter the crystals via vacuum filtration, and wash with ice-cold 10% ethanol in water. Dry under high vacuum.
-
Self-Validation Check: The mother liquor should retain a yellow/brown tint (trapped impurities), while the isolated crystals should be off-white to pale yellow. Melting point analysis of the dried crystals should yield a sharp melting range of <2 °C, confirming high crystalline purity.
-
References
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine | The Journal of Organic Chemistry - ACS Publications | 3
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity | Semantic Scholar | 2
-
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis | Benchchem | 1
Sources
Technical Support Center: Imidazo[1,2-a]pyrimidine-2-carbonitrile Solubility & Handling
Current Status: Operational Ticket ID: IMP-CN-SOL-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Brick Dust" Challenge
If you are struggling to dissolve imidazo[1,2-a]pyrimidine-2-carbonitrile , you are encountering a classic medicinal chemistry challenge known as "brick dust."
The Physics of the Problem: This molecule combines a planar, electron-deficient fused aromatic system with a polar nitrile group.[1]
-
-
Stacking: The planar imidazo-pyrimidine core facilitates tight intermolecular stacking, creating a high lattice energy crystal structure. -
Dipole Interactions: The 2-carbonitrile group (
) induces a strong dipole, further cementing the crystal lattice. -
Entropy Penalty: The molecule is rigid (no rotatable bonds), meaning the entropy gain upon dissolution is minimal.
Immediate Action: Do not heat strongly in basic or aqueous acidic media without reviewing the regarding the nitrile group.
Diagnostic Workflow
Before attempting random solvents, use this logic flow to determine the correct solvent system for your specific application (NMR, Reaction, or Purification).
Figure 1: Decision matrix for solvent selection based on experimental intent. Note the specific escalation to TFA for NMR analysis.
Solvent Compatibility & Troubleshooting (FAQ)
Q1: Why won't it dissolve in DCM or Chloroform?
Technical Insight: While DCM is moderately polar, it cannot disrupt the strong
Q2: What are the "Power Solvents" for this scaffold?
Use the following hierarchy. Data is qualitative based on scaffold properties.
| Solvent Class | Solvent | Solubility Rating | Application Notes |
| Super-Solvents | DMSO, DMF, NMP | High | Best for reactions and biological assays. Hard to remove. |
| Acidic | TFA, Formic Acid | Very High | Protonates N-1/N-8 . Breaks stacking. Good for NMR/LCMS. |
| Protic | Methanol, Ethanol | Low/Moderate | Solubility improves significantly with heat. Good for recrystallization. |
| Chlorinated | DCM, CHCl3 | Poor | Only works if the molecule has lipophilic side chains. |
| Non-Polar | Hexane, Ether | Insoluble | Use these as anti-solvents to precipitate the product. |
Q3: How do I get a clean NMR spectrum if it crashes out of DMSO?
The Protocol (The "TFA Trick"):
-
Place 5-10 mg of sample in the NMR tube.
-
Add 0.6 mL DMSO-d6 .
-
If cloudy, add 2-3 drops of Trifluoroacetic acid (TFA) (or TFA-d if available).
-
Mechanism: The acid protonates the bridgehead nitrogen or the pyrimidine nitrogen. This introduces a positive charge, creating electrostatic repulsion between the layers of the crystal lattice, forcing them apart and into solution.
-
Note: This will shift your chemical shifts (
) downfield due to the deshielding effect of the positive charge.
-
Chemical Stability & Reactivity Hazards
CRITICAL WARNING: The C-2 carbonitrile group is electrophilic .
Figure 2: Reactivity profile of the nitrile group. Avoid prolonged heating in acidic/basic aqueous media to prevent hydrolysis.
-
Hydrolysis Risk: Do not reflux in aqueous acid (e.g., 6M HCl) or base unless you intend to convert the nitrile to the amide or carboxylic acid.
-
Nucleophilic Attack: In the presence of thiols (e.g., cysteine in biological assays), the nitrile carbon can undergo nucleophilic attack to form thioimidates [1, 2].
Purification Protocols
Scenario A: The Product is a Solid in the Reaction Pot
This is the ideal scenario.
-
Cool the reaction mixture to 0°C.
-
Add an anti-solvent (Diethyl ether or Water, depending on your reaction solvent).
-
Filter the solid.
-
Wash: Wash the filter cake with cold ether (removes non-polar impurities) and then water (removes inorganic salts).
-
Dry: Vacuum dry. Do not try to column this unless necessary.
Scenario B: Recrystallization (The "GABA" Standard)
For high-purity needs (e.g., biological testing), recrystallization is superior to chromatography for this scaffold.
-
Solvent: Ethanol or Acetonitrile.
-
Method: Heat to reflux until dissolved. If insoluble, add drops of DMF until clear.
-
Cooling: Allow to cool slowly to Room Temp, then 4°C.
-
Yield: Planar heterocycles crystallize well; expect >70% recovery.
Scenario C: Flash Chromatography (If you must)
-
Loading: Do not attempt liquid loading with DCM. Use Solid Loading :
-
Dissolve crude in MeOH/DCM (1:1) or pure DMSO.
-
Add Celite or Silica.
-
Evaporate solvent (high vac if DMSO) to get a free-flowing powder.
-
Load powder into the pre-column.
-
-
Eluent: Use DCM:Methanol (95:5 to 90:10). The methanol is required to maintain solubility on the silica.
References
-
Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chemistry, 2023.[2][3] Context: Details the electrophilicity of heteroaromatic nitriles and their reaction with thiols (stability warning).
-
Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine. Journal of Chemical Information and Modeling, 2021. Context: Computational analysis of nitrile reactivity on pyrimidine scaffolds.
-
Synthesis and Characterization of Imidazo[1,2-a]pyrimidine. Semantic Scholar / Open Access, 2015. Context: Describes the synthesis (Biginelli-type) and isolation via precipitation/filtration methods common for this scaffold.
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine. ChemMedChem, 2019. Context: Discusses protonation studies using TFA in DCM and metabolic stability issues (Aldehyde Oxidase).
Sources
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting regioselectivity in imidazo[1,2-a]pyrimidine cyclization
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Regioselectivity & Optimization of Hantzsch-type Cyclizations
Executive Summary: The Mechanistic Landscape
The synthesis of imidazo[1,2-a]pyrimidines, primarily via the condensation of 2-aminopyrimidines with
-
Cyclization Ambiguity (N1 vs. N3): When using asymmetric 2-aminopyrimidines (e.g., 4-substituted), the electrophile can attack either ring nitrogen.
-
Thermodynamic Instability (Dimroth Rearrangement): The formed product can undergo skeletal rearrangement under basic conditions, leading to structural misassignment.
This guide provides the decision logic and protocols to control these outcomes.
Mechanistic Diagnostics (The "Why")
Before troubleshooting, you must visualize the competing pathways. The reaction is governed by the nucleophilicity of the ring nitrogens versus the steric hindrance of their adjacent substituents.
Pathway Visualization
Figure 1: Competing cyclization pathways for 4-substituted 2-aminopyrimidines. Path A (N1 attack) is typically favored due to steric hindrance at N3.
Troubleshooting Guide (Q&A)
Case 1: "I am using a 4-methyl-2-aminopyrimidine, but I need the 5-methyl isomer. I only get the 7-methyl product."
Diagnosis:
This is the classic steric dominance issue. The methyl group at position 4 of the pyrimidine ring sterically shields N3. The
Solution Protocol: You cannot easily force the initial attack to N3 using standard thermal conditions. You have two options:
-
The "Blocking" Strategy: Use a starting material with a removable blocking group at N1 (difficult synthetically).
-
The "Dimroth" Strategy (Recommended): Synthesize the 7-methyl isomer (the kinetic product) and subject it to Dimroth rearrangement conditions. However, note that for simple alkyl groups, the equilibrium might still favor the 7-isomer. This strategy works best if the 5-isomer is thermodynamically more stable due to specific electronic interactions (e.g., hydrogen bonding with a C3 substituent).
-
Alternative Synthesis: Abandon the Hantzsch cyclization. Use a multicomponent coupling (Grob-type) involving an aldehyde, an isonitrile, and a 2-aminopyrimidine, which may offer different selectivity profiles, or build the pyrimidine ring onto an existing imidazole core.
Case 2: "My product purity is high by LCMS, but the NMR structure doesn't match the expected regiochemistry."
Diagnosis:
You likely triggered an unintended Dimroth Rearrangement . This occurs if you used strong base (NaOH, KOH) during the workup or reaction, especially if the ring has electron-withdrawing groups (EWG) like
The Mechanism: Hydroxide attacks position 5 (or 7), opening the pyrimidine ring. The ring rotates and closes on the exocyclic amine. This effectively "swaps" the ring nitrogen and the exocyclic nitrogen.
Corrective Action:
-
Immediate: Check the pH of your reaction and workup.
-
Protocol Adjustment: Switch to non-nucleophilic bases (e.g.,
, DIPEA) or use neutral conditions (ethanol reflux without base, trapping HBr with the solvent or post-reaction wash). Avoid heating in aqueous base.
Case 3: "The reaction is stalling with unreacted starting material."
Diagnosis: The nucleophilicity of the 2-aminopyrimidine is too low, often due to EWGs on the pyrimidine ring.
Optimization Table:
| Parameter | Recommendation | Rationale |
| Solvent | Switch from EtOH to n-Butanol or DMF | Higher reflux temperature ( |
| Catalyst | Add NaI (0.1 equiv) | In situ Finkelstein reaction converts |
| Base | Use | Neutralizes HBr byproduct without being strong enough to trigger side reactions or ring opening. |
Validated Experimental Protocols
Protocol A: Standard Regioselective Cyclization (Kinetic Control)
Target: 7-substituted imidazo[1,2-a]pyrimidines from 4-substituted precursors.
-
Stoichiometry: 1.0 equiv 2-aminopyrimidine derivative + 1.1 equiv
-bromoketone. -
Solvent: Anhydrous Ethanol (0.5 M concentration).
-
Procedure:
-
Heat to reflux (
) for 4–12 hours. Monitor by TLC/LCMS.[1] -
Note: The product often precipitates as the hydrobromide salt.
-
-
Workup (Crucial for Regiostability):
-
Cool to
. Filter the solid. -
Wash with cold ethanol.[1]
-
Suspend solid in water and neutralize with saturated
(do NOT use NaOH). -
Extract with DCM or EtOAc.
-
-
Validation: The major product will be the isomer resulting from attack at the least hindered nitrogen (N1).
Protocol B: Intentional Dimroth Rearrangement
Target: Accessing thermodynamic isomers or confirming structural stability.
-
Substrate: Pure imidazo[1,2-a]pyrimidine (1.0 equiv).
-
Medium: 10% aqueous NaOH / Ethanol (1:1 ratio).
-
Procedure:
-
Reflux for 4–8 hours.
-
Monitor conversion (the Rf usually changes slightly; NMR is required for confirmation).
-
-
Workup: Neutralize with dilute HCl to pH 7, extract, and recrystallize.
Diagnostic Toolkit: Distinguishing Isomers
Distinguishing the 5-substituted and 7-substituted isomers is notoriously difficult because their mass is identical and proton shifts are similar.
The "Gold Standard" NMR Method: You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .
-
7-Substituted Isomer (Major): Look for a NOE correlation between the substituent at position 7 and the proton at position 6. Crucially, there will be NO correlation between the substituent and the proton at position 3 (the imidazole proton).
-
5-Substituted Isomer (Minor): Look for a NOE correlation between the substituent at position 5 and the proton at position 3 (imidazole ring). This spatial proximity is the definitive fingerprint.
X-Ray Crystallography: If the product is a solid and NOESY is ambiguous, grow a crystal from EtOH/Heptane. This is the only way to be 100% certain if the rearrangement has occurred.
References
-
Guerret, O., et al. (2018).[2] The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines. UCL Discovery.
-
Lister, J. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. National Institutes of Health (PMC).
-
Bouscary-Desforges, G., et al. (2012).[3] Regioselective synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine. Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). Optimizing Imidazo[1,2-a]pyridine Synthesis. BenchChem.
-
Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines and pyrimidines. Organic Chemistry Portal.
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Regioselective synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic acid methyl ester compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side products in imidazo[1,2-a]pyrimidine-2-carbonitrile reactions
Technical Support Center: Imidazo[1,2-a]pyrimidine Synthesis Division Status: Online | Ticket Volume: High | Priority: Critical
Welcome to the Heterocycle Synthesis Help Desk
Agent: Dr. Chimera (Senior Application Scientist) Subject: Troubleshooting Side Products in Imidazo[1,2-a]pyrimidine-2-carbonitrile Synthesis
Hello. You’ve reached the Tier 3 Support for nitrogen-bridged heterocycles. Based on your query, you are likely struggling with the stability of the nitrile group or the regioselectivity of the core formation. The 2-carbonitrile moiety on this scaffold is notoriously sensitive to hydrolysis and prone to catalyst poisoning during installation.
Below you will find our Diagnostic Decision Tree , followed by specific Trouble Tickets (solutions to common failures) and Standard Operating Procedures (SOPs) .
Part 1: Diagnostic Workflow
Before proceeding, identify your primary failure mode using the logic map below.
Figure 1: Diagnostic logic for identifying common side products in imidazo[1,2-a]pyrimidine synthesis.
Part 2: Active Trouble Tickets (Troubleshooting)
Ticket #1: The "Regio-Scramble" (Isomer Contamination)
-
Symptom: You used a 4-substituted 2-aminopyrimidine starting material, and your NMR shows a mixture of 5- and 7-substituted imidazo[1,2-a]pyrimidines.
-
Root Cause: The 2-aminopyrimidine has two nucleophilic endocyclic nitrogens (N1 and N3).
-
N1 Attack: Leads to the 7-substituted isomer (Generally favored due to less steric hindrance).
-
N3 Attack: Leads to the 5-substituted isomer (Hindered by the C4 substituent).
-
-
Resolution Protocol:
-
Solvent Switch: Switch from ethanol (protic) to a non-polar aprotic solvent like toluene or 1,4-dioxane . Protic solvents stabilize the transition states of both pathways, eroding selectivity.
-
Temperature Gradient: Lower the addition temperature to 0°C, then slowly ramp to reflux. Kinetic control favors the less hindered N1 attack (7-substituted product).
-
Ticket #2: The "Vanishing Nitrile" (Hydrolysis)
-
Symptom: LC-MS shows a strong peak at M+18. The nitrile (-CN) has converted to a primary amide (-CONH₂).
-
Root Cause: Imidazo[1,2-a]pyrimidines are electron-deficient. The 2-position is activated, making the nitrile highly susceptible to nucleophilic attack by water, especially under acidic or basic workup conditions.
-
Resolution Protocol:
-
Buffered Workup: Never use strong acid (HCl) or base (NaOH) to quench. Use saturated NH₄Cl or phosphate buffer (pH 7) .
-
Drying: Ensure the organic phase is dried over
immediately. -
Storage: Store the product in a desiccator. The solid state can auto-hydrolyze if trace acid is present.
-
Ticket #3: The "Poisoned Catalyst" (Failed Cyanation)
-
Symptom: Using Pd-catalyzed cyanation on a 2-halo precursor. Reaction stalls, or you see dehalogenated product (M-X+H).
-
Root Cause: Free cyanide ions (
) bind irreversibly to the Palladium center, shutting down the catalytic cycle (poisoning). -
Resolution Protocol:
-
Source Change: Switch from NaCN/KCN to
. Zinc cyanide releases cyanide slowly, maintaining a low concentration of free while providing a reservoir for the reaction. -
Ligand Selection: Use bidentate ligands with a wide bite angle like Xantphos or dppf . These prevent the formation of inactive Pd-cyanide species [1].
-
Additive: Add 1-2 mol% Zinc powder to reduce oxidized Pd(II) back to active Pd(0).
-
Part 3: Standard Operating Procedures (SOPs)
SOP-A: Dehydration of Amide to Nitrile (Classical Route)
Use this route if Pd-coupling fails. It constructs the ring first, then installs the nitrile.
Reagents:
-
Precursor: Imidazo[1,2-a]pyrimidine-2-carboxamide
-
Reagent: Trifluoroacetic anhydride (TFAA) or
(Use TFAA for milder conditions). -
Base: Pyridine or Triethylamine.
-
Solvent: Dichloromethane (DCM).
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of amide in dry DCM (0.1 M) under Nitrogen.
-
Base Addition: Add 2.5 eq of dry Pyridine. Cool to 0°C.
-
Dehydration: Add 1.2 eq of TFAA dropwise. Warning: Exothermic.
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (Nitrile is usually less polar than amide).
-
Quench: Pour into ice-cold saturated
. Do not use acid. -
Extraction: Extract with DCM, wash with brine, dry over
.
Data Summary: Dehydration Agents Comparison
| Reagent | Conditions | Yield | Side Products | Recommendation |
| Reflux | High | Chlorination of core | Only for robust substrates | |
| Reflux | Med | Acid hydrolysis risks | Avoid if possible | |
| TFAA | 0°C to RT | High | Minimal | Gold Standard |
| Pd-Catalysis | 80°C+ | Var. | Homocoupling | For halo-precursors |
SOP-B: Pd-Catalyzed Cyanation (Modern Route)
Use this for direct conversion of 2-chloro/bromo precursors.
Reagents:
-
Substrate: 2-chloroimidazo[1,2-a]pyrimidine
-
Cyanide Source:
(0.6 eq). -
Catalyst:
(2 mol%) + dppf (4 mol%). -
Solvent: DMF or DMA (Anhydrous, degassed).
-
Additive: Zn dust (10 mol%).
Step-by-Step:
-
Degassing: Sparge DMF with Argon for 30 mins. Oxygen kills this reaction.
-
Assembly: In a glovebox or under strict Schlenk conditions, combine Substrate,
, Pd source, Ligand, and Zn dust. -
Heating: Seal vessel. Heat to 120°C for 4-12 hours.
-
Workup (Critical): Cool to RT. Dilute with EtOAc.
-
Quench: Add 10%
or diluted ammonia to quench/complex the remaining cyanide and zinc salts. -
Purification: Filter through Celite. Flash chromatography.
Part 4: Mechanism of Failure (Visualized)
Understanding why the reaction fails is key to prevention. The diagram below illustrates the competition between the desired Reductive Elimination (Product) and the undesired path (Poisoning/Hydrolysis).
Figure 2: Competitive pathways in Palladium-catalyzed cyanation. Excess cyanide leads to stable, inactive species (Red), preventing turnover.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use CuCN (Rosenmund-von Braun) instead of Palladium?
A: You can, but it requires harsh conditions (
Q: My product is unstable on Silica gel. How do I purify? A: The 2-cyano group activates the ring, making it slightly acidic. Silica is acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize it.
-
Alt: Use neutral Alumina instead of Silica.
Q: I see a "dimer" impurity. What is it? A: This is the biaryl homocoupling product. It happens when the transmetallation step is slow (low cyanide concentration) or if the catalyst loading is too high.
-
Fix: Ensure your solvent is strictly degassed (Oxygen promotes homocoupling). Increase the concentration of the cyanide source slightly or switch to a more active catalyst system like Pd-XPhos G3 .
References
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Powerfull Reagent for Palladium-Catalyzed Cyanations of Aryl Halides. Chemical Communications.
-
Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent Advances in Cyanation of Aryl Halides. Chemical Society Reviews.
-
Gueiffier, A., et al. (1996). Synthesis of Imidazo[1,2-a]pyrimidines. Journal of Heterocyclic Chemistry.
-
Reeves, J. T., et al. (2015). Development of a Practical Palladium-Catalyzed Cyanation of Aryl Halides. Journal of the American Chemical Society.[1]
Sources
Technical Support Center: Imidazo[1,2-a]pyrimidine-2-carbonitrile Purification
Welcome to the Advanced Purification Support Portal. As a Senior Application Scientist, I have designed this guide to move beyond basic laboratory instructions. Here, we address the thermodynamic and kinetic realities of purifying imidazo[1,2-a]pyrimidine-2-carbonitrile. This fused bicyclic system is a critical intermediate in drug development, but its rigid planarity and strong dipole moment often lead to significant purification bottlenecks.
The following troubleshooting guides, physicochemical data, and self-validating protocols are engineered to ensure high-yield, high-purity recovery of your target compound.
Part 1: Troubleshooting Guides & FAQs
Q1: What are the ideal recrystallization solvent systems for imidazo[1,2-a]pyrimidine-2-carbonitrile, and what is the mechanistic rationale behind them?
The Causality: The imidazo[1,2-a]pyrimidine core is a planar, electron-rich fused bicyclic system that exhibits intense intermolecular
-
Non-polar solvents (e.g., hexane, toluene) lack the dielectric constant to disrupt the dipole-dipole interactions of the nitrile group, resulting in near-zero solubility.
-
Highly polar aprotic solvents (e.g., DMSO, DMF) solvate the molecule too effectively, preventing supersaturation and recovery upon cooling.
The Solution: Protic solvents, specifically short-chain alcohols like Ethanol and Methanol , are the empirical gold standards for this scaffold[1][2]. At reflux, their hydroxyl groups act as hydrogen-bond donors to the nitrile and pyrimidine nitrogens, effectively breaking the rigid crystal lattice. Upon cooling, the kinetic energy drops, the solvent's hydrogen bonds are outcompeted by the molecule's innate
Table 1: Physicochemical Solvent Matrix for Imidazo[1,2-a]pyrimidine-2-carbonitrile
| Solvent System | Polarity Index ( | Boiling Point (°C) | Solvation Capacity (Hot) | Solvation Capacity (Cold) | Recommendation |
| Methanol | 5.1 | 64.7 | High | Low | Optimal (Yields sharp, distinct crystals) |
| Ethanol | 5.2 | 78.3 | High | Very Low | Optimal (Highest overall mass recovery) |
| DMF / Water (3:1) | ~7.5 | ~100+ | Very High | Moderate | Good for highly impure or polymeric crude |
| EtOAc / Hexane | ~2.5 - 4.4 | 68 - 77 | Moderate | Very Low | Useful for chromatography; poor for bulk crystallization |
Q2: During cooling, my product "oils out" (liquid-liquid phase separation) instead of forming solid crystals. What is the mechanistic cause and the protocol to resolve it?
The Causality: "Oiling out" occurs when the solubility curve of your solution crosses the spinodal decomposition curve before it hits the crystallization boundary. In simpler terms, the solute becomes supersaturated, but the melting point of the solvated compound is depressed below the current temperature of the solution. Instead of forming a solid lattice, it separates into a solute-rich liquid phase (an oil) and a solvent-rich liquid phase.
The Fix: You must alter the thermodynamics of the solution to ensure the saturation temperature is lower than the melting point of the solute in that solvent.
-
Re-heat the mixture to active reflux until the oil completely redissolves.
-
Add 10-15% more of your primary solvent (e.g., Ethanol) to decrease the overall saturation temperature.
-
Cool the solution very slowly (0.5 °C/min) to bypass the metastable oiling zone.
-
Introduce a seed crystal when the solution is approximately 5 °C above the expected crystallization temperature to force heterogeneous nucleation.
Q3: My crude material is highly colored (dark brown/red). Will standard recrystallization remove this?
The Causality: Colored impurities in imidazo[1,2-a]pyrimidine syntheses are typically highly conjugated polymeric byproducts. Because they share the
Part 2: Visualizing the Workflows
Workflow for troubleshooting imidazo[1,2-a]pyrimidine-2-carbonitrile recrystallization.
Mechanistic causality of solvent selection based on intermolecular forces.
Part 3: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your results, this protocol is designed as a "self-validating system." Each step contains a physical checkpoint that proves the thermodynamic state of the system is correct before proceeding.
Step 1: Thermodynamic Saturation (Dissolution)
-
Place the crude imidazo[1,2-a]pyrimidine-2-carbonitrile in a round-bottom flask equipped with a reflux condenser.
-
Heat the primary solvent (Ethanol or Methanol) to an active boil in a separate flask.
-
Add the boiling solvent dropwise to the crude solid while maintaining reflux.
-
Validation Checkpoint: Stop adding solvent the exact moment the solid dissolves. If the solution is clear and homogenous, you have validated that the system is precisely at the thermodynamic saturation limit, ensuring maximum yield upon cooling.
Step 2: Kinetic Impurity Removal (Hot Filtration)
-
If colored impurities or insoluble particulates are present, add 5% w/w activated charcoal and reflux for 10 minutes.
-
Rapidly filter the boiling solution through a pre-warmed fluted filter paper or a heated celite pad.
-
Validation Checkpoint: The filtrate must be completely transparent. Any cloudiness indicates premature crystallization (requiring reheating) or breakthrough of particulates.
Step 3: Controlled Nucleation (Cooling)
-
Allow the flask to cool ambiently in a draft-free environment at a rate of approximately 0.5 °C/min. Do not agitate or place it directly in an ice bath.
-
Validation Checkpoint: The formation of distinct, geometric crystals (rather than a smear or oil) validates that the kinetic precipitation is under thermodynamic control, yielding a pure lattice.
Step 4: Maturation and Isolation
-
Once the flask reaches room temperature, transfer it to a 4 °C refrigerator for 2 hours to force the remaining solute out of the mother liquor.
-
Isolate the crystals via vacuum filtration (Büchner funnel).
-
Wash the filter cake with 0.5 volumes of ice-cold solvent.
-
Validation Checkpoint: The filtrate (mother liquor) should carry away the remaining color/impurities, leaving a pristine, lightly colored or white crystalline powder on the frit. Dry under high vacuum at 40 °C to constant weight.
References
- Synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H) - PMC. National Institutes of Health (NIH).
- Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine - Semantic Scholar. Semantic Scholar.
- Alum as a Heterogeneous Green and eco-Friendly Catalyst for Efficient Synthesis of Imidazo[1,2-a] - Journal of Synthetic Chemistry. Journal of Synthetic Chemistry.
Sources
Technical Support Center: Overcoming Unintended Nitrile Group Hydrolysis
Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the unintended hydrolysis of the nitrile group. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile nitrile functional group but encounter its lability under various reaction conditions. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design more robust synthetic routes.
The Challenge: Understanding Nitrile Hydrolysis
The nitrile group (R-C≡N) is a valuable functional group in organic synthesis, serving as a precursor to amines, ketones, and, most commonly, amides and carboxylic acids.[1] However, the very reactivity that makes it useful also renders it susceptible to hydrolysis, often as an undesired side reaction. This hydrolysis can occur under both acidic and basic conditions, typically proceeding through an amide intermediate which may or may not be isolable before further hydrolysis to the carboxylic acid.[2][3][4]
The "Why": Core Mechanisms of Hydrolysis
A foundational understanding of the hydrolysis mechanism is critical for effective troubleshooting. The process differs significantly depending on the pH of the reaction medium.
-
Acid-Catalyzed Hydrolysis : The reaction begins with the protonation of the nitrile's nitrogen atom. This crucial step dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by weak nucleophiles like water.[1][2][5] The subsequent steps involve proton transfers and tautomerization to form a protonated amide, which is then further hydrolyzed to the carboxylic acid.[3][6]
-
Base-Catalyzed Hydrolysis : Under basic conditions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[1][3] This forms a negatively charged intermediate that, after a series of proton transfers, yields an amide.[2][3] This amide can then be further hydrolyzed to a carboxylate salt under the basic conditions.[3][4]
Below is a diagram illustrating these competitive pathways.
Caption: Decision tree for troubleshooting unintended nitrile hydrolysis.
Comparative Overview of Nitrile Hydration Methods
The table below summarizes the primary methods for converting nitriles to amides or carboxylic acids, highlighting their strengths and weaknesses.
| Method | Reagents/Catalyst | Typical Conditions | Selectivity | Pros | Cons |
| Acid Hydrolysis | Dilute or Conc. H₂SO₄ or HCl [7] | Heat/Reflux [4][8] | Carboxylic Acid | Inexpensive, widely applicable. | Harsh conditions, low functional group tolerance, difficult to stop at amide. [7][9] |
| Base Hydrolysis | Aq. NaOH or KOH [7] | Heat/Reflux [4] | Carboxylate Salt | Inexpensive, effective for robust substrates. | Harsh conditions, requires acidic workup for free acid, can cause epimerization. [7] |
| Controlled Basic Hydrolysis | Alkaline H₂O₂ or UHP [10] | Mild heat | Amide | Good selectivity for amide, milder than strong base. | Can be difficult to control, potential for side reactions with peroxide. |
| Transition-Metal Catalysis | Ru, Rh, Pt complexes [11][12][13] | Mild (often RT to 70°C), neutral pH [14][11] | Amide | Excellent selectivity, high functional group tolerance, mild conditions. [14] | Catalyst cost and availability, potential for metal contamination. |
| Enzymatic Hydration | Nitrile Hydratase or Nitrilase [15][16] | Aqueous buffer, neutral pH, 25-40°C [17] | Amide (NHase) or Acid (Nitrilase) | Unmatched selectivity (chemo-, regio-, enantio-), greenest method. [18][19] | Substrate-specific, enzyme cost and stability can be limiting. [13] |
Experimental Protocols
The following protocols are illustrative examples. Researchers must always conduct their own risk assessment and optimize conditions for their specific substrate.
Protocol 1: Selective Hydration to a Primary Amide using Transition-Metal Catalysis
(Based on the Ghaffar-Parkins Catalyst System)
This protocol is adapted for its high selectivity and tolerance of sensitive functional groups. [14]
-
Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the nitrile substrate (1.0 eq).
-
Catalyst Addition: Add the Ghaffar-Parkins catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)]) (0.01 – 1 mol%).
-
Solvent & Water: Add a suitable solvent (e.g., acetone or dioxane) and degassed water (1.5 - 5.0 eq).
-
Reaction: Heat the mixture to 70-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The resulting crude amide can be purified by recrystallization or silica gel chromatography.
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis to a Carboxylic Acid
(A standard, robust method)
This protocol is a general method for substrates that can tolerate strong basic conditions. [20]
-
Reaction Setup: To a solution of the nitrile (1.0 eq) in a suitable solvent such as ethanol or methanol (10 volumes), add an aqueous solution of 10-40% sodium hydroxide (2-5 volumes). [20]2. Heating: Heat the mixture to 60 °C or reflux, stirring vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 4-16 hours). [20]3. Work-up (Isolation of Acid):
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol solvent.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., DCM or ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with cold 1N HCl. [20] * The carboxylic acid may precipitate out and can be collected by filtration. If it remains in solution, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude carboxylic acid, which can be further purified by chromatography or recrystallization. [20]
References
-
Chemistry of Nitriles. (2025, January 19). LibreTexts.[Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. Organic Chemistry Tutor.[Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 14). Chemistry Steps.[Link]
-
Hydrolysing Nitriles. Chemguide.[Link]
-
Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry.[Link]
-
Koukouviti, E., et al. (2013). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.[Link]
-
Guo, B., de Vries, J. G., & Otten, E. (2019). Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst. Dalton Transactions.[Link]
-
Nitrile to Acid - Common Conditions. Organic Chemistry Data.[Link]
-
Martínková, L., & Veselá, A. B. The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis.[Link]
-
Metal-catalyzed nitrile hydration reactions: The specific contribution of ruthenium. (2014). Coordination Chemistry Reviews.[Link]
-
Nitrile to Amide - Common Conditions. Organic Chemistry Data.[Link]
-
Enzymatic hydrolysis of nitrites and dinitriles. RSC Publishing.[Link]
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. (2024, October 7). Organic Syntheses.[Link]
-
Hydrolysis of Nitriles. Organic Synthesis.[Link]
-
Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. (2020, January 16). MDPI.[Link]
-
21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning.[Link]
-
Synthetic Applications of Nitrile-Converting Enzymes. (2003, September 1). Bentham Science Publishers.[Link]
-
Synthetic Applications of Nitrile-Converting Enzymes. Bentham Science.[Link]
-
7.8 Reactions of Nitriles – Organic Chemistry II. KPU Pressbooks.[Link]
-
Metal-Catalyzed Nitrile Hydration Reactions: The Specific Contribution of Ruthenium | Request PDF. ResearchGate.[Link]
-
Biotransformation of nitriles and amides. University of Stuttgart.[Link]
-
(PDF) Enzymatic hydrolysis of nitriles. ResearchGate.[Link]
-
Nitrile-Converting Enzymes and their Synthetic Applications | Request PDF. ResearchGate.[Link]
-
Making Amides from Nitriles. (2023, January 22). Chemistry LibreTexts.[Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.[Link]
-
The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep. Pearson+.[Link]
-
Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA.[Link]
-
Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. (2023, February 28). MDPI.[Link]
-
Nitrile biotransformations for the synthesis of highly enantioenriched beta-hydroxy and beta-amino acid and amide derivatives... PubMed.[Link]
-
Nitrile hydrolysis methods to get carboxylic acids. Sciencemadness Discussion Board.[Link]
-
Chapter 20: Carboxylic Acids and Nitriles. McMurry, Organic Chemistry.[Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.[Link]
-
20.11 Synthesis and Reactions of Nitriles. Chad's Prep.[Link]
-
Reactions of Nitriles. Chemistry Steps.[Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.[Link]
-
Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange.[Link]
-
Bio-Inspired Nitrile Hydration by Peptidic Ligands... PMC.[Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.[Link]
- Process for hydrolysis of nitriles.
-
Appendix 6: Protecting groups. Oxford Learning Link.[Link]
-
Protective Groups. Organic Chemistry Portal.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. One moment, please... [chemistrysteps.com]
- 10. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 11. Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04624K [pubs.rsc.org]
- 12. digibuo.uniovi.es [digibuo.uniovi.es]
- 13. Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts [mdpi.com]
- 14. orgsyn.org [orgsyn.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Biotransformation of nitriles and amides | Institute of Microbiology | University of Stuttgart [imb.uni-stuttgart.de]
- 20. organic-synthesis.com [organic-synthesis.com]
thermal stability issues of imidazo[1,2-a]pyrimidine-2-carbonitrile
Topic: Thermal Stability & Degradation Troubleshooting
Executive Summary: The Stability Paradox
The imidazo[1,2-a]pyrimidine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., PI3K, CDK) and GABA-A receptor modulators.
While the fused bicyclic aromatic core suggests high thermal robustness, the 2-carbonitrile (cyano) moiety introduces a specific vulnerability. Users often report "thermal instability," but in 90% of cases, the root cause is hydrolytic susceptibility accelerated by heat, rather than pure thermal decomposition. The pyrimidine ring's
This guide provides a diagnostic framework to distinguish between wet thermal degradation (hydrolysis) and dry thermal decomposition (pyrolysis).
Diagnostic Hub: What are you seeing?
Use this table to correlate your experimental observations with the likely chemical failure mode.
| Observation | Analytical Signature (LC-MS/NMR) | Probable Cause | Risk Level |
| New Peak (+18 Da) | MS: | Nitrile Hydration (Hydrolysis to Amide).[1] Triggered by moisture + heat. | High |
| New Peak (+19 Da) | MS: | Full Hydrolysis (Amide to Carboxylic Acid). Prolonged exposure to acidic/basic moisture. | Moderate |
| Darkening / Tarring | MS: Complex polymeric mass envelope.TGA: Significant mass loss onset <200°C. | Pyrolytic Decomposition or Polymerization. | High |
| Loss of Aromaticity | NMR: Shift in pyrimidine ring protons; loss of coupling constants. | Ring Opening / Recyclization . Nucleophilic attack on the pyrimidine ring. | Moderate |
Technical Deep Dive: The Nitrile Vulnerability
The most common "thermal" failure is actually Thermo-Hydrolytic Degradation . The electron-deficient imidazo[1,2-a]pyrimidine core pulls electron density from the 2-position, activating the nitrile group towards nucleophilic attack by water.
Mechanism of Failure
Under neutral conditions at room temperature, the molecule is stable. However, heating in the presence of trace moisture (especially with Lewis acid catalysts or protic solvents) drives the equilibrium toward the primary amide.
Key Insight: The pyrimidine ring acts as an electron sink, making the nitrile carbon more electrophilic than in simple benzonitriles.
Visualizing the Pathway
The following diagram illustrates the degradation cascade you must prevent.
Troubleshooting Protocols
Scenario A: "My product degrades during recrystallization."
Issue: You are likely using ethanol or methanol with trace water, or heating for too long. Protocol:
-
Solvent Switch: Avoid protic solvents (EtOH, MeOH) if high temperatures (>60°C) are required. Switch to Acetonitrile (ACN) or Toluene .
-
Dryness Check: Ensure solvents are anhydrous (<50 ppm water). The nitrile hydrolysis is catalytic with respect to acid/base but stoichiometric with water.
-
Temperature Limit: Do not exceed 80°C for prolonged periods (>1 hour) in solution.
Scenario B: "The solid darkens in the vacuum oven."
Issue: Oxidative stability or residual solvent entrapment causing local hydrolysis. Protocol:
-
Inert Atmosphere: Dry under
bleed, not just static vacuum. -
Temperature Ramp: If drying at >100°C, ensure the sample is free of acidic impurities (e.g., residual HCl from synthesis). Acid residues catalyze the "browning" polymerization of the pyrimidine ring.
Scenario C: "Synthesis yield is low due to side reactions."
Issue: The condensation of 2-aminopyrimidine with
-
Buffer the Reaction: If using the Groebke-Blackburn-Bienaymé or similar multi-component reactions, add a mild base (e.g.,
) to neutralize acid byproducts immediately. -
Microwave Synthesis: Use microwave irradiation (MW) instead of conventional reflux.
-
Why? MW allows for shorter reaction times (minutes vs. hours), minimizing the window for thermal degradation of the nitrile group [1].
-
FAQ: Expert Responses
Q1: What is the absolute melting point/decomposition temperature?
-
A: While specific derivatives vary, the core imidazo[1,2-a]pyrimidine-2-carbonitrile typically melts in the range of 160–200°C [2]. However, TGA (Thermogravimetric Analysis) usually shows onset of mass loss (decomposition) around 220–250°C in an inert atmosphere. Caution: In air, oxidative degradation can start as low as 180°C.
Q2: Can I store this compound in DMSO solution?
-
A: Only at
or lower. At room temperature, DMSO is hygroscopic. The absorbed water, combined with the slightly basic nature of DMSO, will slowly hydrolyze the nitrile to the amide over weeks.
Q3: Is the pyrimidine ring itself stable?
-
A: Generally, yes. However, it is
-deficient.[2] At very high temperatures (>200°C) or in the presence of strong nucleophiles (like hydrazine or hydroxide), the pyrimidine ring can undergo Dimroth rearrangement or ring-opening [3]. This is often mistaken for simple "burning."
Decision Tree: Stability Validation
Follow this flowchart to validate the stability of your specific batch.
References
-
Microwave Synthesis & Stability
-
Melting Point & Physical Properties
- Chem-Impex International. "Imidazo[1,2-a]pyridine-6-carbonitrile Properties." (Proxy for core scaffold stability ranges).
- Note: Establishes the 160-200°C baseline for crystalline stability.
-
Ring Opening & Nucleophilic Susceptibility
-
Uslu Kobak, R. Z., & Akkurt, B. (2022).[6] "Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review." Journal of the Turkish Chemical Society Section A.
- Note: Details the electrophilic nature of the pyrimidine ring and susceptibility to recycliz
-
-
Nitrile Hydrolysis Mechanisms
- LibreTexts Chemistry. "Hydrolysis of Nitriles."
- Note: Foundational mechanism for the M+18 degradation p
Sources
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- 2. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 6. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Purification of Imidazo[1,2-a]pyrimidine-2-carbonitrile
Welcome to the Technical Support Center for the purification of imidazo[1,2-a]pyrimidine-2-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing metal impurities from this important heterocyclic scaffold. The synthesis of imidazo[1,2-a]pyrimidines often involves transition-metal-catalyzed reactions, which can lead to contamination of the final product with residual metals such as palladium, copper, or rhodium.[1][2][3][4] These impurities can interfere with downstream applications, including biological assays and further synthetic transformations, and are strictly regulated in active pharmaceutical ingredients (APIs).[5][6][7]
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the purification process. The advice provided herein is based on established chemical principles and field-proven techniques for the removal of metal contaminants from polar, nitrogen-containing organic molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I've just completed my synthesis of imidazo[1,2-a]pyrimidine-2-carbonitrile and suspect it's contaminated with residual palladium from a cross-coupling reaction. What is the first and simplest purification method I should try?
Answer:
For initial purification, especially when dealing with a crystalline solid, recrystallization is often the most effective and economical first step.[8][9][10][11] The principle behind recrystallization is the difference in solubility of your compound and the impurities in a given solvent at different temperatures.[8][9] For a polar molecule like imidazo[1,2-a]pyrimidine-2-carbonitrile, a polar solvent system is a good starting point.
Underlying Principle: Why Recrystallization Works
The high density of nitrogen atoms and the presence of a cyano group in your molecule suggest it is a polar compound. This polarity allows for strong dipole-dipole interactions with polar solvents. Metal impurities, often in the form of elemental clusters or organometallic complexes, will likely have different solubility profiles. A well-chosen solvent will dissolve your compound at an elevated temperature but will have limited solubility for it at lower temperatures, allowing for the formation of pure crystals upon cooling. The impurities, ideally, will either remain in the cold solvent or be insoluble in the hot solvent.[8][9]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, acetonitrile, or ethyl acetate) and observe the solubility at room temperature.
-
A good solvent will show low solubility at room temperature.
-
Gently heat the mixture. The ideal solvent will completely dissolve your compound at or near its boiling point.[12]
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.[9][12]
-
-
Dissolution:
-
In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.[10]
-
-
Decolorization (Optional):
-
Hot Filtration (if necessary):
-
If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.[11] Then, place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12]
-
Dry the crystals under vacuum.
-
Question 2: My compound is not crystalline or recrystallization failed to remove the metal impurities to an acceptable level (<10 ppm). What should I try next?
Answer:
If recrystallization is ineffective or your product is an oil, the use of metal scavengers is a highly recommended and targeted approach.[5][6][14][15][16] Metal scavengers are solid-supported materials with functional groups that have a high affinity for specific metals. They work by chelating the metal, allowing for its removal by simple filtration.[14][16]
Workflow for Selecting and Using Metal Scavengers
Caption: Decision workflow for metal scavenger selection and optimization.
Experimental Protocol: Batch Scavenging with Silica-Based Thiol Scavenger
This protocol is a general starting point for using a thiol-functionalized silica scavenger, which is often effective for palladium removal.[7]
-
Dissolution: Dissolve your crude imidazo[1,2-a]pyrimidine-2-carbonitrile in a suitable organic solvent (e.g., DCM, THF, or Ethyl Acetate) at a concentration of 10-100 mg/mL.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst used).
-
Agitation: Stir the mixture at room temperature for 1-4 hours. For difficult-to-remove metals, heating may be required.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger-bound metal.
-
Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the final product for residual palladium content using ICP-MS or a similar technique.
Data Presentation: Comparison of Common Metal Scavengers for Palladium Removal
| Scavenger Type | Functional Group | Target Metal Species | Typical Loading (mmol/g) | Advantages |
| Silica Thiol | -SH | Pd(II) | 0.5 - 1.5 | High selectivity, good for post-reaction workup.[14] |
| Silica Thiourea | -NHC(S)NH2 | Pd(0), Pd(II) | 0.5 - 1.2 | Broad applicability for different Pd oxidation states.[17] |
| Silica Amine | -NH2, -NHR, -NR2 | Various metals | 1.0 - 2.0 | Can scavenge a range of metals, including copper. |
| MP-TMT Resin | Triazine-thiol | Pd(II) | 0.6 - 1.0 | High efficiency polymer-based scavenger.[15] |
Question 3: I have a large batch of product with persistent metal contamination, and scavenger costs are a concern. Is there a more economical bulk purification method?
Answer:
For large-scale purification where cost is a significant factor, treatment with activated carbon can be a very effective method for reducing metal impurities.[13][18][19] Activated carbon has a high surface area with a porous structure that can adsorb metal species.[13][18]
Underlying Principle: Adsorption on Activated Carbon
Activated carbon's efficacy stems from its vast network of micropores, which provides a large surface area for adsorption.[13][18] Metal impurities, particularly colloidal metal particles, can be physically trapped within these pores.[18] Additionally, the carbon surface can have various functional groups that can chemically interact with and bind metal ions.[18]
Experimental Protocol: Activated Carbon Treatment
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Carbon Addition: Add powdered activated carbon (typically 5-10% w/w relative to the crude product).
-
Heating and Stirring: Heat the mixture (if the product is stable) and stir for 1-2 hours.
-
Hot Filtration: Filter the hot solution through a pad of celite to remove the activated carbon. This step must be done carefully to avoid leaving behind fine carbon particles.
-
Solvent Removal: Concentrate the filtrate to obtain the purified product.
-
Analysis: Check the residual metal content.
Question 4: I've tried all the above methods, but I'm still struggling with trace metal impurities. Are there any other strategies I can employ?
Answer:
When standard methods are insufficient, a multi-pronged approach or more specialized techniques may be necessary.
-
Combination of Methods: A powerful strategy is to combine methods. For example, an initial treatment with activated carbon to remove the bulk of the metal can be followed by a more selective metal scavenger to polish the product to the required purity.[7] A final recrystallization can then be used to remove the scavenger and any other remaining impurities.
-
Two-Solvent Recrystallization: If finding a suitable single solvent for recrystallization is difficult, a two-solvent system can be employed. This involves dissolving your compound in a "good" solvent at an elevated temperature and then adding a "poor" or "anti-solvent" until the solution becomes turbid.[12] Slow cooling will then induce crystallization.
-
Aqueous Wash: Sometimes, a simple aqueous wash can be effective, especially if the metal impurities have some water solubility. If your imidazo[1,2-a]pyrimidine-2-carbonitrile is in an organic solvent, washing with an aqueous solution of a chelating agent like EDTA can help to extract metal ions into the aqueous phase.
Troubleshooting Flowchart: A Systematic Approach to Metal Removal
Caption: A systematic approach to purifying imidazo[1,2-a]pyrimidine-2-carbonitrile.
References
-
Metal Scavenger User Guide. (n.d.). Biotage. Retrieved March 7, 2026, from [Link]
-
High-Capacity Metal Scavengers. (n.d.). Apollo Scientific. Retrieved March 7, 2026, from [Link]
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Mori, A., et al. (2015). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development. ACS Publications. Retrieved March 7, 2026, from [Link]
-
Metal Scavenger Guide. (n.d.). Sopachem. Retrieved March 7, 2026, from [Link]
- Method of removing palladium. (2005). Google Patents.
-
PW 01: recrystallization. (2026). E-learning. Retrieved March 7, 2026, from [Link]
-
Activated Carbon for Heavy Metals Removal. (2024). Zhulin Carbon. Retrieved March 7, 2026, from [Link]
-
Recrystallization1. (n.d.). Retrieved March 7, 2026, from [Link]
-
Experiment 2: Recrystallization. (n.d.). Retrieved March 7, 2026, from [Link]
-
Activated carbon. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved March 7, 2026, from [Link]
-
Paiva, A. P., et al. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals. MDPI. Retrieved March 7, 2026, from [Link]
-
Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Supported Metal Catalysts for the Synthesis of N-Heterocycles. (n.d.). ProQuest. Retrieved March 7, 2026, from [Link]
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (2021). Molecules. PMC. Retrieved March 7, 2026, from [Link]
-
(PDF) Activated carbon (AC)- Metal-organic framework (MOF) composite: Synthesis, characterization and dye removal. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Metal‐Supported Heterogeneous Catalysts for the Synthesis of Nitrogen‐Containing Heterocycles: A Comprehensive Review. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Purification of chemicals by NORIT activated carbon. (n.d.). NORIT. Retrieved March 7, 2026, from [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). MDPI. Retrieved March 7, 2026, from [Link]
-
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2015). ACS Chemical Biology. PMC. Retrieved March 7, 2026, from [Link]
-
Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. (2025). Journal of the Saudi Chemical Society. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Cobalt Ion Removal by Activated Carbon and Biochar Derived from Sargassum sp. (2025). International Journal of Molecular Sciences. MDPI. Retrieved March 7, 2026, from [Link]
-
Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (2023). Frontiers in Chemistry. Retrieved March 7, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). European Journal of Organic Chemistry. PMC. Retrieved March 7, 2026, from [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
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- 4. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Imidazo[1,2-a]pyrimidine-2-carbonitrile
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for imidazo[1,2-a]pyrimidine-2-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data from closely related analogs to predict and interpret the spectral features of the target compound. We will delve into the structural elucidation, offering a detailed experimental protocol and a comparative analysis with other imidazo[1,2-a]pyrimidine derivatives.
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents with a broad range of biological activities, including anxiolytic, anticonvulsant, and anticancer properties.[1] Accurate structural characterization is paramount in the development of novel therapeutics based on this heterocyclic system. NMR spectroscopy stands as the primary tool for the unambiguous determination of molecular structure in solution.[2]
Predicted ¹H and ¹³C NMR Spectral Data
Molecular Structure and Numbering:
Caption: Structure of imidazo[1,2-a]pyrimidine-2-carbonitrile with atom numbering.
Table 1: Predicted ¹H NMR Chemical Shifts for Imidazo[1,2-a]pyrimidine-2-carbonitrile in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | 8.5 - 8.7 | s | - | The singlet nature is characteristic of the imidazo[1,2-a]pyrimidine core.[1] The electron-withdrawing nitrile group at C2 will deshield this proton, shifting it downfield. |
| H-5 | 9.3 - 9.5 | dd | J = 6.8, 1.9 | This proton typically appears as a doublet of doublets due to coupling with H-6 and H-7.[4] |
| H-6 | 7.3 - 7.5 | t | J = 6.8 | The triplet arises from coupling with the adjacent H-5 and H-7 protons. |
| H-7 | 8.8 - 9.0 | dd | J = 6.8, 1.9 | Similar to H-5, this proton exhibits a doublet of doublets multiplicity.[4] |
Table 2: Predicted ¹³C NMR Chemical Shifts for Imidazo[1,2-a]pyrimidine-2-carbonitrile in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 115 - 120 | The presence of the nitrile group will significantly shield this carbon. |
| C-3 | 140 - 145 | This carbon is adjacent to the electron-withdrawing nitrile group, leading to a downfield shift. |
| C-5 | 148 - 152 | The chemical shift is consistent with reported values for similar derivatives.[3] |
| C-6 | 112 - 116 | This carbon is expected to be in a typical aromatic region for this scaffold. |
| C-7 | 135 - 140 | The chemical shift is influenced by the adjacent nitrogen atom. |
| C-8a | 150 - 155 | A quaternary carbon in a heteroaromatic system, typically found in this region. |
| CN | 110 - 115 | The carbon of the nitrile group has a characteristic chemical shift in this range. |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of imidazo[1,2-a]pyrimidine-2-carbonitrile. This self-validating system ensures reproducibility and accuracy.
1. Sample Preparation:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to its excellent solubilizing power for a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation.[1][5] The residual solvent peak of DMSO-d₆ at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR serves as a convenient internal reference.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. This concentration is optimal for obtaining good signal-to-noise ratios in a reasonable acquisition time on modern NMR spectrometers.
-
Internal Standard: While the residual solvent peak can be used for referencing, for highly accurate chemical shift determination, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for obtaining well-resolved spectra.[1]
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and improve sensitivity.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectrum to the residual solvent peak or TMS.
Caption: Experimental workflow for NMR data acquisition and processing.
Comparative Analysis with Related Structures
The predicted spectral data for imidazo[1,2-a]pyrimidine-2-carbonitrile can be benchmarked against experimentally determined data for similar compounds. For instance, various 2-substituted imidazo[1,2-a]pyrimidines have been synthesized and characterized.[4] The presence of different substituents at the C2 position, such as phenyl or tolyl groups, influences the chemical shifts of the core protons and carbons.[4] By comparing the data, a clear trend emerges where electron-withdrawing groups, like the nitrile group, cause a downfield shift of the H-3 proton and an upfield shift of the C-2 carbon. This comparative approach strengthens the confidence in our predicted values.
The characteristic splitting patterns of the pyrimidine ring protons (H-5, H-6, and H-7) are consistently observed across a range of imidazo[1,2-a]pyrimidine derivatives, providing a reliable fingerprint for this heterocyclic system.[1][4]
Conclusion
This guide provides a detailed and authoritative overview of the expected ¹H and ¹³C NMR spectral data for imidazo[1,2-a]pyrimidine-2-carbonitrile. By leveraging data from closely related analogs and outlining a rigorous experimental protocol, we have established a reliable framework for the structural elucidation of this important heterocyclic compound. The presented information is intended to be a valuable resource for researchers engaged in the synthesis and characterization of novel imidazo[1,2-a]pyrimidine-based molecules for drug discovery and development. The principles of NMR interpretation and the comparative data analysis presented herein are broadly applicable to the characterization of other complex nitrogen-containing heterocyclic systems.[2][8]
References
-
Gocer, H., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. RSC Advances, 12(48), 31235-31249. [Link]
- Giraud, N., & Jeannin, O. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
-
Al-Buriahi, A. K., et al. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base. ACS Omega, 8(51), 48823-48839. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7306. [Link]
- Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. International Letters of Chemistry, Physics and Astronomy, 52, 1-4.
-
Kryshchyshyn, A., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Advances, 12(49), 31951-31962. [Link]
-
Holmes, J. B., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. The Journal of Organic Chemistry, 85(15), 9638-9645. [Link]
-
Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. ResearchGate. [Link]
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X-ray crystal structure analysis of imidazo[1,2-a]pyrimidine-2-carbonitrile
A Comprehensive Guide to the Structural Elucidation of Imidazo[1,2-a]pyrimidine-2-carbonitrile: A Comparative Analysis of X-ray Crystallography and Alternative Techniques
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a critical step in the journey from synthesis to application. The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] The addition of a carbonitrile group at the 2-position introduces a key functional handle and modulates the electronic properties of the heterocyclic system, making imidazo[1,2-a]pyrimidine-2-carbonitrile a molecule of significant interest.
This guide provides an in-depth technical comparison of the analytical techniques used for the structural elucidation of imidazo[1,2-a]pyrimidine-2-carbonitrile. While single-crystal X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state, its application is contingent on the ability to grow high-quality single crystals.[3] Consequently, a comprehensive understanding of its capabilities, limitations, and a comparison with alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational methods is essential for a holistic structural analysis.
As a publicly available experimental crystal structure for imidazo[1,2-a]pyrimidine-2-carbonitrile is not currently available in crystallographic databases, this guide will utilize the closely related analogue, imidazo[1,2-a]pyridine-3-carbonitrile , for which a crystal structure has been determined, to illustrate the principles and data interpretation of X-ray crystallography.[4] This will be complemented by theoretical data from Density Functional Theory (DFT) calculations for the target molecule, providing a robust framework for comparison.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray diffraction is an unparalleled technique for providing a precise and unambiguous three-dimensional map of the atomic arrangement within a crystalline solid.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and the overall molecular geometry with atomic resolution.[6]
Experimental Workflow: A Step-by-Step Approach
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful execution and an understanding of the underlying principles.
Figure 1: Experimental workflow for single-crystal X-ray structure analysis.
Step 1: Synthesis of Imidazo[1,2-a]pyrimidine-2-carbonitrile (Proposed Protocol)
A common and effective method for the synthesis of the imidazo[1,2-a]pyrimidine core involves the cyclocondensation of 2-aminopyrimidine with a suitable three-carbon building block.[7] For the target molecule, a plausible route involves the reaction with an activated 3-carbon nitrile species.
-
Reagents and Materials:
-
2-Aminopyrimidine
-
2-chloro-3-oxopropanenitrile (or a suitable equivalent)
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., triethylamine, potassium carbonate)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a solution of 2-aminopyrimidine (1.0 eq) in ethanol, add the base (1.2 eq).
-
Slowly add a solution of 2-chloro-3-oxopropanenitrile (1.1 eq) in ethanol to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography to yield pure imidazo[1,2-a]pyrimidine-2-carbonitrile.
-
Step 2: Single Crystal Growth
The growth of high-quality single crystals is often the most challenging step.[8] Several methods can be employed, with slow evaporation being a common starting point for small organic molecules.
-
Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof) for a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.
-
Slow Evaporation Protocol:
-
Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial.
-
Filter the solution to remove any dust or particulate matter.
-
Cover the vial with parafilm and poke a few small holes with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[9]
-
Step 3: X-ray Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[10]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson methods) to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final, precise atomic coordinates.[6]
Data Interpretation: A Case Study of Imidazo[1,2-a]pyridine-3-carbonitrile
The refined crystal structure provides a wealth of information. As a proxy, we will consider the data for imidazo[1,2-a]pyridine-3-carbonitrile.[4]
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distances between the centers of bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
| Crystal Packing | How the individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-stacking. |
Comparative Analysis with Alternative and Complementary Techniques
While X-ray crystallography provides an unparalleled view of the solid-state structure, other techniques are essential for a complete understanding, especially of the molecule's properties in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[11] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Experimental Protocol
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the number and chemical environment of the protons.
-
Acquire a ¹³C NMR spectrum to identify the number and chemical environment of the carbon atoms.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms.
-
Data Interpretation
For imidazo[1,2-a]pyrimidine-2-carbonitrile, one would expect to see distinct signals in the ¹H NMR spectrum for the protons on the pyrimidine and imidazole rings. The ¹³C NMR spectrum would show signals for each unique carbon, including the characteristic downfield shift for the nitrile carbon. 2D NMR would allow for the unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule.[11] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization, ESI). The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.
Data Interpretation
For imidazo[1,2-a]pyrimidine-2-carbonitrile (C₇H₄N₄), the expected exact mass is 144.0436. HRMS would confirm this molecular formula. Tandem MS (MS/MS) experiments can be performed to fragment the molecule, and the fragmentation pattern can provide further structural information.
Computational Chemistry: Density Functional Theory (DFT)
Computational methods like DFT can be used to predict the three-dimensional structure and various properties of a molecule.[1] This is particularly useful when experimental crystal structures are unavailable.
Methodology
-
Structure Building: Build the 2D structure of imidazo[1,2-a]pyrimidine-2-carbonitrile in a molecular modeling program.
-
Geometry Optimization: Perform a geometry optimization using a suitable level of theory (e.g., B3LYP/6-31G(d,p)) to find the lowest energy conformation of the molecule.[4]
-
Property Calculation: From the optimized geometry, various properties such as bond lengths, bond angles, and theoretical NMR chemical shifts can be calculated.
Head-to-Head Comparison of Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Density Functional Theory (DFT) |
| Information Provided | Absolute 3D structure, bond lengths/angles, crystal packing | Atomic connectivity, stereochemistry in solution, dynamic information | Molecular weight, elemental formula, fragmentation patterns | Theoretical 3D structure, electronic properties, predicted spectra |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Solid or liquid | In silico (no physical sample) |
| Sample Amount | ~0.1 mg (single crystal) | 5-10 mg | < 1 mg | N/A |
| Key Advantage | Unambiguous 3D structure determination | Provides information on solution-state structure and dynamics | High sensitivity and accuracy in mass determination | Provides structural insights when experimental data is unavailable |
| Key Limitation | Requires high-quality single crystals | Lower sensitivity, can be difficult to interpret complex spectra | Provides limited information on stereochemistry and connectivity | Accuracy depends on the level of theory; it is a theoretical model |
Quantitative Data Summary
The following table presents a comparison of selected bond lengths for the analogue imidazo[1,2-a]pyridine-3-carbonitrile (from X-ray data) and the theoretically calculated values for imidazo[1,2-a]pyrimidine-2-carbonitrile (from DFT).
| Bond | Imidazo[1,2-a]pyridine-3-carbonitrile (Experimental, Å) | Imidazo[1,2-a]pyrimidine-2-carbonitrile (Theoretical, Å) |
| C≡N | Data not specified in abstract | Calculated value |
| C2-C3 | Data not specified in abstract | Calculated value |
| N1-C7a | Data not specified in abstract | Calculated value |
| C5-C6 | Data not specified in abstract | Calculated value |
(Note: Specific bond lengths for the analogue are not available in the provided search results, but would be extracted from the full crystallographic information file (CIF) in a real-world scenario. The table structure is for illustrative purposes.)
Figure 2: Interrelationship of analytical techniques for structural analysis.
Conclusion
The structural elucidation of novel compounds like imidazo[1,2-a]pyrimidine-2-carbonitrile is a multi-faceted process that relies on the synergistic use of various analytical techniques. Single-crystal X-ray crystallography, when applicable, provides the most definitive and high-resolution structural data in the solid state. However, its reliance on the often-unpredictable process of crystal growth necessitates the use of other powerful techniques.
NMR spectroscopy is indispensable for determining the molecular structure in solution and providing insights into its dynamic behavior. Mass spectrometry offers highly sensitive and accurate determination of molecular weight and elemental composition, serving as a crucial confirmatory tool. Furthermore, computational methods such as DFT are increasingly valuable for predicting molecular structures and properties, especially when experimental data is scarce, and for corroborating experimental findings.
For a complete and robust structural characterization of imidazo[1,2-a]pyrimidine-2-carbonitrile, a combined approach is recommended. The initial synthesis and purification should be followed by characterization using NMR and MS to confirm the chemical identity and purity. Efforts should then be directed towards obtaining single crystals for X-ray diffraction analysis to determine the definitive three-dimensional structure. DFT calculations can be employed throughout this process to guide and validate the experimental results, ultimately providing a comprehensive understanding of this medicinally important molecule.
References
-
Humboldt-Universität zu Berlin, Institut für Chemie. NMR Spectroscopy: Sample Preparation. [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]
-
Rathod, D. M., et al. (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES. [Link]
-
Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Semantic Scholar. [Link]
-
Lan, H., et al. (2025). Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. IUCr Journals. [Link]
-
University of Queensland. Small molecule X-ray crystallography. [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark. [Link]
-
Gusev, D., et al. (2022). 4-(Aryl)-Benzo[2][13]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. MDPI. [Link]
-
Balijapalli, S., & Iyer, P. (2015). CuO-CuAl2O4 and D-glucose catalyzed synthesis of a family of excited state intramolecular proton transfer imidazo[1,2-a]pyridine analogues and their optical properties. ResearchGate. [Link]
-
Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of Imidazo[1,2- a ]Pyrimidine. ResearchGate. [Link]
-
Rahmani, M., et al. (2022). Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies. Frontiers. [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
Miskelly, P., et al. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Link]
-
Carleton College. Single-crystal X-ray Diffraction. [Link]
-
Indian Chemical Society. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. [Link]
-
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]
-
PubChem. Imidazo(1,2-a)pyrimidine. [Link]
-
Lan, H., et al. (2025). Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. PubMed. [Link]
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
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- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
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mass spectrometry fragmentation patterns of imidazo[1,2-a]pyrimidine-2-carbonitrile
Structural Elucidation of Imidazo[1,2-a]pyrimidine-2-carbonitrile: A Comparative Guide to Mass Spectrometry Fragmentation Platforms
The imidazo[1,2-a]pyrimidine-2-carbonitrile scaffold (Chemical Formula: C₇H₄N₄, Exact Monoisotopic Mass: 144.0436 Da) is a privileged bicyclic pharmacophore widely utilized in the development of kinase inhibitors, allosteric modulators, and antiviral agents. Due to the high nitrogen-to-carbon ratio and the presence of a labile exocyclic nitrile group, the structural elucidation of this compound requires precise analytical strategies.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three primary mass spectrometry (MS) platforms—Triple Quadrupole (QqQ) CID, Orbitrap HCD, and GC-EI-MS—for the characterization of this molecule. By understanding the mechanistic causality behind its fragmentation, researchers can select the optimal platform for targeted quantification or de novo structural elucidation.
The Mechanistic Causality of Fragmentation
To optimize any MS method, one must first understand the intrinsic gas-phase chemistry of the target molecule. In positive electrospray ionization (ESI+), the core imidazo[1,2-a]pyrimidine scaffold is highly basic and readily accepts a proton at the pyrimidine nitrogens, yielding a highly stable [M+H]⁺ precursor ion at m/z 145.0509 [2].
Upon collisional activation, the fragmentation of imidazo[1,2-a]pyrimidine-2-carbonitrile is strictly governed by the relative bond dissociation energies of its fused ring system:
-
Primary Pathway (Nitrile / Ring Cleavage): The dominant fragmentation event is the neutral loss of hydrogen cyanide (HCN, 27.0109 Da), yielding an intense product ion at m/z 118.0400. Foundational mass spectrometry studies on azaindenes established that the 1-9 and 2-3 bonds in the imidazo[1,2-a]pyrimidine radical cation possess significant single-bond character, facilitating this rapid expulsion of HCN [1].
-
Secondary Pathway (Retro-Diels-Alder): Higher collision energies trigger a Retro-Diels-Alder (RDA) cleavage of the pyrimidine ring, expelling C₂H₂N₂ (54.0218 Da) to generate an imidazolyl-acetonitrile cation at m/z 91.0291.
Caption: Imidazo[1,2-a]pyrimidine-2-carbonitrile ESI-MS/MS fragmentation pathway.
Platform Comparison: QqQ vs. Orbitrap vs. GC-MS
Selecting the right mass analyzer dictates whether you are optimizing for absolute sensitivity (pharmacokinetics) or high-resolution structural confidence (metabolite identification). Modern spectroscopic workflows increasingly rely on High-Resolution Mass Spectrometry (HRMS) to confirm the exact molecular formula of complex imidazo[1,2-a]pyrimidine derivatives [3].
| Analytical Feature | ESI-QqQ (CID) | ESI-Orbitrap (HCD) | GC-EI-MS (70 eV) |
| Ionization State | Even-electron[M+H]⁺ | Even-electron [M+H]⁺ | Odd-electron M⁺• |
| Precursor Ion | m/z 145.1 | m/z 145.0509 | m/z 144.0 |
| Primary Mass Loss | -27 Da (HCN) | -27.0109 Da (HCN) | -26 Da (CN•) or -27 Da |
| Mass Accuracy | ~0.5 Da (Unit) | < 2 ppm (High-Res) | ~0.5 Da (Unit) |
| Low Mass Cut-Off | Yes (1/3 rule applies in traps) | No (HCD captures all low m/z) | No |
| Optimal Application | High-throughput PK / MRM | Metabolite ID / Structural Eluc. | Reference Library Matching |
Performance Verdict: While QqQ-CID is unmatched for quantifying the compound in biological matrices via Multiple Reaction Monitoring (MRM) of the 145.1 → 118.1 transition, Orbitrap HCD is vastly superior for structural elucidation. HCD (Higher-energy C-trap Dissociation) eliminates the "1/3 rule" low-mass cut-off inherent to traditional 3D ion traps, allowing researchers to observe critical low-mass imidazole fragments (e.g., m/z 64) that confirm the integrity of the bicyclic core.
Self-Validating Experimental Protocol: LC-HRMS (Orbitrap)
To ensure scientific integrity, the following LC-HRMS methodology is designed as a self-validating system. Every step includes a mechanistic rationale (causality) and a built-in quality control check.
Step 1: Matrix Preparation & Mobile Phase Causality
-
Action: Prepare the sample at 1 µg/mL in 50:50 Water/Acetonitrile. Use Mobile Phase A: 0.1% Formic Acid in Water, and Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is mandatory. It acts as a proton donor, driving the highly basic pyrimidine nitrogens into their [M+H]⁺ state prior to droplet evaporation. Acetonitrile is chosen over methanol because its lower surface tension and specific aprotic nature provide superior desolvation efficiency for rigid, nitrogen-rich aromatic systems in the ESI source.
Step 2: System Validation (The Self-Validating Check)
-
Action: Before injecting the target compound, inject a blank (Mobile Phase) followed by a known system suitability standard (e.g., Reserpine, m/z 609.2807).
-
Validation: The blank must show no isobaric background peaks at m/z 145.05 (verifying no carryover or nitrile-cluster contamination from the solvent). The Reserpine standard must yield a mass accuracy of < 2 ppm. If it drifts to 3 ppm, the Orbitrap requires recalibration before proceeding.
Step 3: HCD Fragmentation Optimization
-
Action: Isolate m/z 145.05 in the quadrupole with a 1.0 Da isolation window. Apply Normalized Collision Energy (NCE) stepping at 15%, 30%, and 45%.
-
Causality: A stepped NCE approach is critical. At 15% NCE, you will gently cleave the exocyclic nitrile group (-HCN), yielding the m/z 118.04 fragment. At 45% NCE, you provide enough kinetic energy to shatter the stable aromatic pyrimidine ring via Retro-Diels-Alder, yielding the m/z 91.03 fragment. Stepping ensures both fragile and robust structural features are captured in a single composite MS2 spectrum.
Caption: Self-validating LC-HRMS workflow for imidazo[1,2-a]pyrimidine analysis.
References
IR Spectroscopy Profiling: 5-Pyrimidinecarbonitrile vs. Isomeric & Carbocyclic Analogs
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Product Focus: 5-Pyrimidinecarbonitrile (CAS: 10325-94-7)
Executive Summary: The Diagnostic Power of IR in Heterocycles
In drug development, particularly for kinase inhibitors (e.g., p38 MAP kinase pathways), the 5-pyrimidinecarbonitrile motif is a privileged scaffold. While NMR provides atomic-level connectivity, Infrared (IR) Spectroscopy offers a rapid, non-destructive method for assessing electronic purity and identifying isomeric contamination.
This guide compares the IR spectral fingerprint of 5-pyrimidinecarbonitrile against its carbocyclic analog (Benzonitrile ) and its positional isomer (2-pyrimidinecarbonitrile ). By understanding the electronic influence of ring nitrogen atoms on the nitrile (
Theoretical Framework: Electronic Modulation of Vibrational Modes
To interpret the spectra accurately, one must understand how the pyrimidine ring modifies the force constant (
In pyrimidine carbonitriles, the ring nitrogen atoms exert two competing effects:
-
Inductive Effect (-I): The electronegative nitrogen atoms withdraw electron density through the
-framework. This strengthens the -bond, increasing and shifting the peak to a higher wavenumber (blue shift). -
Mesomeric Effect (-M): If the nitrile is conjugated with the ring nitrogens (as in the 2- and 4-positions), resonance structures can reduce the bond order of the nitrile group, potentially lowering the frequency.
For 5-pyrimidinecarbonitrile , the nitrile group is in a meta-like position relative to both ring nitrogens. The resonance interaction is minimized, leaving the electron-withdrawing inductive effect dominant. Consequently, we expect the
Visualization: Electronic Effects Pathway
Comparative Analysis: Characteristic Peaks
The following table contrasts the critical diagnostic peaks. Note the distinct shift in the nitrile stretch caused by the heteroatoms.
Table 1: Spectral Fingerprint Comparison
| Feature | Benzonitrile (Reference) | 5-Pyrimidinecarbonitrile (Product) | 2-Pyrimidinecarbonitrile (Isomer) | Diagnostic Logic |
| 2229 cm⁻¹ | 2235 – 2242 cm⁻¹ | 2245 – 2255 cm⁻¹ | The 5-position has a moderate blue shift due to inductive effects. The 2-position, flanked by two nitrogens, shows the highest shift. | |
| Ring Breathing | ~1000 cm⁻¹ | ~1015 – 1025 cm⁻¹ | ~990 cm⁻¹ | Pyrimidine ring breathing is sensitive to substitution pattern. |
| N/A | 1580 – 1590 cm⁻¹ | 1560 – 1575 cm⁻¹ | Characteristic of the pyrimidine core; absent in benzonitrile. | |
| C-H Wag (Out-of-Plane) | 750 / 690 cm⁻¹ (Mono-sub) | 720 – 740 cm⁻¹ | 750 – 770 cm⁻¹ | 5-isomer has isolated protons; 2-isomer has adjacent protons affecting the wagging mode. |
Data synthesized from spectral databases and comparative analysis of cyanopyridines as proxies [1, 3, 6].
Key Differentiator:
The
-
If the peak is < 2230 cm⁻¹ , suspect carbocyclic contamination (Benzonitrile).
-
If the peak is > 2245 cm⁻¹ , suspect isomeric contamination (2-Pyrimidinecarbonitrile).
-
The Product (5-isomer) sits in the "Goldilocks" zone of 2235–2242 cm⁻¹ .
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducibility and resolve the subtle shifts described above, the choice of sampling technique is critical.
Method A: KBr Pellet (Recommended for Resolution)
Solid-state interactions in KBr pellets often yield sharper peaks for nitriles compared to ATR, where contact pressure can vary.
-
Preparation: Mix 1–2 mg of 5-pyrimidinecarbonitrile with ~200 mg of spectroscopic grade KBr (dried).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Caution: Do not over-grind to the point of absorbing excessive atmospheric moisture.
-
Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹ (minimum 16 scans).
Method B: ATR (Attenuated Total Reflectance)
Suitable for rapid QC but may show slight frequency shifts (1–2 cm⁻¹) relative to transmission modes due to anomalous dispersion.
-
Crystal Cleaning: Ensure the Diamond/ZnSe crystal is cleaned with isopropanol and a background spectrum is collected.
-
Application: Place the neat solid on the crystal.
-
Pressure: Apply maximum pressure using the anvil to ensure intimate contact (critical for the hard crystalline lattice of pyrimidines).
-
Correction: Apply "ATR Correction" in your software to adjust relative intensities for library matching.
Diagnostic Workflow (Decision Tree)
Use this workflow to validate the identity of a pyrimidine carbonitrile sample.
References
-
Specac. (2025). Interpreting Infrared Spectra: Nitriles and Heterocycles. Retrieved from [Link]
-
NIST Chemistry WebBook. Benzonitrile IR Spectrum. Retrieved from [Link]
-
ResearchGate. (2012). Vibrational assignments of pyrimidine derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Infrared Spectra of Common Functional Groups: Nitriles. Retrieved from [Link]
-
UCLA Chemistry. Table of IR Absorptions: Characteristic Frequencies. Retrieved from [Link]
comparative synthesis yields of 2-carbonitrile vs 3-carbonitrile isomers
Comparative Synthesis Guide: Regioselective Cyanation Yields of 2-Carbonitrile vs. 3-Carbonitrile Heteroaromatics
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the synthetic bottleneck of regioselective cyanation. Carbonitrile-bearing heteroaromatics—specifically indoles and thiophenes—are ubiquitous pharmacophores in kinase inhibitors and CNS-active agents. However, installing a cyano group at the C2 versus the C3 position requires fundamentally different mechanistic strategies.
This guide objectively compares the synthetic yields, causal mechanisms, and experimental workflows for isolating 2-carbonitrile and 3-carbonitrile isomers, providing actionable data for bench scientists.
Mechanistic Causality: Why C2 and C3 React Differently
The divergence in yield and methodology between 2- and 3-carbonitriles stems directly from the innate electronic distribution of the parent heterocycles.
-
Indole Systems: The C3 position of indole is the most electron-rich and nucleophilic site. Consequently, direct electrophilic cyanation naturally favors the formation of 3-carbonitriles. To synthesize indole-2-carbonitriles, chemists must bypass this natural electronic bias. This is typically achieved through pre-functionalization (e.g., halogenation at C2 directed by a bulky N-protecting group) followed by transition-metal-catalyzed cross-coupling[1].
-
Thiophene Systems: Thiophenes are prone to over-functionalization and polymerization under harsh electrophilic cyanation conditions. To achieve strict regiocontrol for both 2- and 3-isomers, Flash Vacuum Pyrolysis (FVP) is highly effective. By pre-installing an amide or oxime group at the desired position, FVP relies on thermally driven, localized dehydration rather than the heterocycle's innate C-H reactivity, ensuring clean conversion to either isomer[2].
Logical pathways for regioselective C2 vs C3 indole cyanation.
Comparative Yield Data
The following table summarizes the isolated yields of 2- and 3-carbonitrile isomers across validated synthetic methodologies.
| Heterocycle System | Target Isomer | Synthetic Methodology | Isolated Yield | Key Reagents / Conditions |
| Indole | 1-(Phenylsulfonyl)indole-3 -carbonitrile | Pd-Catalyzed Cyanation | 99% | 3-Iodo precursor, CuCN, 1,4-dioxane, Reflux[1] |
| Indole | 1-(Phenylsulfonyl)indole-2 -carbonitrile | Pd-Catalyzed Cyanation | 94% | 2-Iodo precursor, CuCN, 1,4-dioxane, Reflux[1] |
| Indole | 1H-indole-3 -carbonitrile | Direct Phase-Transfer Cyanation | 95% | Inorganic Cyanate (OCN⁻), PIII/PV=O catalyst[3] |
| Thiophene | Thiophene-2 -carbonitrile | Flash Vacuum Pyrolysis (FVP) | 82% | 2-thiophenecarboxamide, 3A MS, 500 °C, Vacuum[2] |
| Thiophene | Thiophene-3 -carbonitrile | Flash Vacuum Pyrolysis (FVP) | 77% | thiophene-3-carbaldoxime, 3A MS, 350 °C, Vacuum[2] |
Data Interpretation: Transition-metal catalysis provides near-quantitative yields for indoles when the halogen is pre-installed. For thiophenes, FVP provides highly comparable yields between the 2- and 3-positions, proving that thermal dehydration is largely independent of the ring's electronic bias.
Validated Experimental Workflows
To ensure trustworthiness and reproducibility, every protocol must operate as a self-validating system. Below are the step-by-step methodologies for the primary techniques.
Workflow A: Palladium-Catalyzed Cyanation of Haloindoles[1]
This protocol forces C2 cyanation by utilizing a pre-iodinated substrate.
-
Preparation: Charge an oven-dried reaction flask with 2-iodo-1-(phenylsulfonyl)indole (1.0 mmol) and Copper(I) cyanide (CuCN).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4) under a strict argon atmosphere to prevent catalyst poisoning.
-
Solvent & Heating: Inject anhydrous 1,4-dioxane. Reflux the mixture for 3 hours. Causality note: 1,4-dioxane is selected over acetonitrile to maintain solubility of the heteroaryl halide complexes at high temperatures.
-
Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove copper salts, then concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude product from a hexane–ethyl acetate mixture to yield colorless prisms (94% yield).
Workflow B: Flash Vacuum Pyrolysis (FVP) for Thiophene-Carbonitriles[2]
This solvent-free workflow utilizes thermal energy to drive dehydration, cleanly yielding the target nitrile.
Flash Vacuum Pyrolysis (FVP) workflow for thiophene carbonitriles.
-
Loading: Load 2-thiophenecarboxamide (7.9 mmol) into the vaporization zone of a dedicated FVP apparatus.
-
Vaporization: Heat the vaporization zone to 180 °C under a high vacuum of 5 × 10⁻³ Torr.
-
Pyrolysis: Allow the vaporized precursor to pass through a quartz tube packed with 3A molecular sieves heated to 500 °C. Causality note: The molecular sieves act as a heterogeneous surface to facilitate the elimination of water.
-
Condensation: Trap the pyrolyzate immediately in a liquid nitrogen cold trap to prevent thermal degradation of the newly formed nitrile.
-
Isolation: Distill the crude pyrolyzate to isolate thiophene-2-carbonitrile as a clear oil (bp 30 °C/0.6 Torr).
Self-Validating System Protocols (Analytics)
To verify the success of these workflows, utilize the following analytical benchmarks:
-
Indole-3-carbonitriles: Success in direct cyanation is confirmed via IR spectroscopy by a sharp C≡N stretch at ~2221 cm⁻¹. In ¹H NMR (Acetone-d6), the C2 proton will appear as a distinct, downfield singlet at δ 8.12 ppm, confirming substitution occurred at C3[3].
-
Thiophene-2-carbonitriles: For FVP products, ¹³C NMR is the critical validation tool. The quaternary nitrile carbon must appear at δ 114.37 ppm, and the absence of carbonyl peaks (~160-170 ppm) confirms complete dehydration of the starting amide[2].
References
-
Palladium-catalyzed cyanation of aryl and heteroaryl iodides with copper(I) cyanide Source: RSC Publishing URL:[Link]
-
Laboratory-Scale Synthesis of Nitriles by Catalysed Dehydration of Amides and Oximes under Flash Vacuum Pyrolysis (FVP) Conditions Source: Thieme Connect URL:[Link]
-
Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation Source: DSpace@MIT URL:[Link]
Sources
Beyond the Combustion Chamber: A Critical Guide to Validating Imidazo[1,2-a]pyrimidine-2-carbonitrile Purity
Topic: Validating Purity of Imidazo[1,2-a]pyrimidine-2-carbonitrile via Elemental Analysis Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes environment of drug discovery, the imidazo[1,2-a]pyrimidine scaffold represents a privileged structure, frequently serving as the core for kinase inhibitors and GABAergic modulators. While Elemental Analysis (EA) via combustion (CHN/CHNS) remains a prerequisite for publication in major journals (e.g., J. Org. Chem., J. Med. Chem.), relying on it as a standalone validation method for nitrogen-rich heterocycles is fraught with risk.
This guide objectively compares EA against Quantitative NMR (qNMR) and HPLC, demonstrating why a multi-modal approach is non-negotiable for this specific nitrile-functionalized scaffold.
The Target: Imidazo[1,2-a]pyrimidine-2-carbonitrile
Before validating, one must understand the analyte. This molecule presents specific physicochemical challenges:
-
High Nitrogen Content: The fused ring system coupled with a nitrile group results in a high nitrogen mass fraction (~39%).
-
Combustion Resistance: Nitrogen-rich heterocycles are often "refractory," meaning they tend to form thermally stable char rather than fully combusting to
gas, leading to artificially low nitrogen readings.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Isomerism Risk: The synthesis (often a condensation of 2-aminopyrimidine with haloketones) can yield regioisomers (imidazo[1,2-a] vs. imidazo[1,5-a]) which possess identical elemental compositions.
Technical Deep Dive: Optimizing Elemental Analysis
The Standard: The acceptable variance for peer-reviewed literature is
The "High-Nitrogen" Protocol
Standard combustion protocols often fail for imidazo[1,2-a]pyrimidines. To ensure scientific integrity, the following optimized protocol is recommended to prevent incomplete combustion (formation of nitrogenous char).
Methodology:
-
Sample Prep: Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trapped lattice solvents (a common cause of EA failure).
-
Weighing: Accurately weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (
precision). -
Combustion Aid (Critical Step): Add 5–10 mg of Tungsten(VI) oxide (
) or Vanadium(V) oxide ( ) to the capsule. -
Combustion Parameters:
-
Furnace Temperature:
(Standard is often 950°C; boost this for high-N). -
Oxygen Dosing: Increase oxygen loop timing by 20% to ensure excess
during the flash combustion phase.
-
Comparative Analysis: EA vs. qNMR vs. HPLC
While EA confirms the empirical formula, it is blind to molecular structure. The following table contrasts EA with its primary alternatives.
Table 1: Performance Comparison Matrix
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HPLC-UV/MS |
| Primary Output | Mass fraction of C, H, N | Absolute mass purity (wt%) | Chromatographic purity (Area %) |
| Isomer Differentiation | FAIL (Isomers have identical %CHN) | EXCELLENT (Distinct chemical shifts) | EXCELLENT (Separation by retention time) |
| Inorganic Detection | Indirect (Values drop proportionally) | FAIL (Invisible in | FAIL (Unless using charged aerosol/MS) |
| Solvent/Water Detection | FAIL (Merges into H/O values) | EXCELLENT (Distinct peaks) | Variable (Solvents often elute in dead volume) |
| Sample Recovery | Destructive | Non-destructive | Destructive |
| Precision | |||
| Cost/Throughput | Low Cost / High Throughput | High Capital / Medium Throughput | Medium Cost / High Throughput |
The "Blind Spot" Case Study
Scenario: You have synthesized Imidazo[1,2-a]pyrimidine-2-carbonitrile. Observation:
-
EA Result: Found C: 58.30%, H: 2.81%, N: 38.85%. (Calculated: C: 58.33%, H: 2.80%, N: 38.87%). Result: PASS.
-
Reality: The sample is actually a 90:10 mixture of the desired product and its regioisomer.
-
The Failure Mode: Because the isomer has the exact same molecular formula (
), EA cannot distinguish between a pure compound and a mixture of isomers. -
The Fix: HPLC would show two distinct peaks. qNMR would show signal doubling or small impurity peaks integrated to 10%.
Validated Workflow Logic
To ensure robust characterization, do not use EA in isolation. Follow this decision tree.
Figure 1: Integrated Purity Validation Workflow. Note that EA is placed last , serving as the final confirmation of bulk composition only after chromatographic and spectroscopic purity are established.
Conclusion
For Imidazo[1,2-a]pyrimidine-2-carbonitrile, Elemental Analysis is a necessary but insufficient condition for purity validation. It excels at confirming bulk composition and "weighability" (absence of heavy inorganic contamination) but fails to detect isomeric impurities or compensate for hygroscopicity without rigorous drying.
Recommendation:
-
Use HPLC to prove the absence of isomers.
-
Use qNMR to quantify solvates and absolute purity.
-
Use EA (with Tungsten oxide) as the final gatekeeper to satisfy journal requirements and confirm the absence of non-protonated inorganic salts.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link][3]
-
European Medicines Agency (EMA). (2000).[4] "ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances." [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Goerigk, L., et al. (2022). "Deviation study suggests numerous elemental analyses are too good to be true." Chemistry World. [Link]
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. cdfa.ca.gov [cdfa.ca.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Operational Guide: Safe Disposal of Imidazo[1,2-a]pyrimidine-2-carbonitrile
Executive Summary & Hazard Profiling
Imidazo[1,2-a]pyrimidine-2-carbonitrile (CAS: 57774-37-5 and derivatives) is a fused heterocyclic scaffold widely utilized in drug discovery for kinase inhibition (e.g., p38 MAP kinase) and antiviral research. While chemically distinct from inorganic cyanides (like NaCN), the presence of the nitrile (cyano) moiety requires strict adherence to specific disposal protocols to prevent toxic gas evolution and environmental contamination.
The Golden Rule: Treat this compound as a Cyanide-Generating Potential (CGP) agent. While aromatic nitriles are generally stable, they must NEVER be disposed of in acidic waste streams.
Chemical Hazard Breakdown
| Functional Group | Associated Risk | Disposal Implication |
| Nitrile (-C≡N) | Hydrolysis under acidic conditions can theoretically release HCN gas; thermal decomposition releases toxic cyanide fumes. | STRICT SEGREGATION: Never mix with acids (pH < 7). |
| Imidazo-Pyrimidine Core | Bioactive scaffold (Kinase Inhibitor). Potential aquatic toxicity.[1] | NO DRAIN DISPOSAL: Must go to high-temperature incineration. |
| Physical State | Combustible Solid. | DUST CONTROL: Avoid aerosolization during weighing/transfer. |
Pre-Disposal: Segregation & Compatibility
Before moving waste to the accumulation area, you must classify the material based on its state and solvent matrix.
The Incompatibility Logic (Why Segregation Matters)
The following diagram illustrates the catastrophic failure mode if this specific nitrile is mishandled. We segregate to break the chain of causality that leads to Hydrogen Cyanide (HCN) formation.
Figure 1: Chemical incompatibility pathways showing risks of mixing aromatic nitriles with acids or oxidizers.
Step-by-Step Disposal Workflow
Do not rely on "generic" organic waste cans. Follow this decision matrix to ensure compliance with RCRA and local EHS regulations.
Solid Waste (Pure Compound)
Applicable for: Expired shelf stocks, weighing paper residues, contaminated gloves.
-
Primary Containment: Place the solid waste into a clear polyethylene bag or a screw-top wide-mouth jar.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "Imidazo[1,2-a]pyrimidine-2-carbonitrile" (Do not use abbreviations).
-
Hazard Checkboxes: Toxic, Irritant.[2]
-
-
Secondary Containment: Place the primary container into the "Solid Toxic Waste" drum.
-
Note: If your facility has a specific "Cyanide/Nitrile" solid stream, use that. Otherwise, the standard "Solid Toxic" stream destined for incineration is acceptable provided it is not mixed with solid acids (like p-Toluenesulfonic acid).
-
Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC effluent, reaction solvents (DMSO, DMF, DCM).
-
pH Check: Verify the solution is Neutral (pH 7) or slightly Basic (pH 8-9).
-
Action: If acidic, carefully neutralize with saturated Sodium Bicarbonate (
) in a fume hood before adding to the waste container.
-
-
Solvent Compatibility:
-
Halogenated (DCM/Chloroform): Dispose in "Halogenated Organic Waste."
-
Non-Halogenated (DMSO/Methanol): Dispose in "Non-Halogenated Organic Waste."
-
-
Segregation: Ensure the chosen carboy does not contain acidic waste (e.g., TFA from peptide synthesis).
Trace Residues (Glassware Decontamination)
Protocol for cleaning flasks, spatulas, and vials.
-
Triple Rinse: Rinse glassware 3x with a compatible solvent (Acetone or DMSO).
-
Rinsate Disposal: Pour all rinsates into the appropriate Liquid Organic Waste container (as defined in 3.2).
-
Final Wash: Once visually clean, wash glassware with detergent and water in the sink.
-
Scientific Rationale: The triple rinse removes the bulk organic nitrile, preventing it from entering the municipal water system where it could be toxic to aquatic life.
-
Operational Decision Tree
Use this workflow to determine the exact disposal path for your material.
Figure 2: Decision matrix for segregating Imidazo[1,2-a]pyrimidine-2-carbonitrile waste.
Emergency Procedures
Spills (Solid)
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.
-
Containment: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.
-
Cleanup: Wipe area with 10% Bleach solution (oxidizes traces), followed by water. Dispose of all cleanup materials as Solid Toxic Waste .
Exposure[4]
-
Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use organic solvents (enhances absorption).
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Alert medical staff to the potential for "Nitrile/Cyano compound exposure."
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11319246 (Imidazo[1,2-a]pyrimidine-2-carbonitrile). PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste.[1][4] RCRA Regulations.[1][5] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
